1-[4-(Diethylamino)phenyl]-2-propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(diethylamino)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-14(5-2)13-8-6-12(7-9-13)10-11(3)15/h6-9,11,15H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAUNXMGZIZPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-[4-(Diethylamino)phenyl]-2-propanol
Executive Summary & Statement on Data Availability
This document provides a comprehensive technical guide on the physicochemical properties of 1-[4-(Diethylamino)phenyl]-2-propanol, a substituted aromatic amino alcohol. As a molecule combining a hydrophilic alcohol function with a lipophilic diethylaminophenyl group, its properties are of significant interest in medicinal chemistry and material science.
It is important to note that as of the date of this publication, detailed experimental data for 1-[4-(Diethylamino)phenyl]-2-propanol is not extensively cataloged in publicly accessible chemical databases. Therefore, this guide has been constructed through a combination of theoretical calculations, expert analysis of its chemical structure, and data extrapolation from well-characterized structural analogues. This predictive approach, grounded in fundamental chemical principles, provides a robust and scientifically sound profile to guide research and development activities. Key analogues used for these predictions include N,N-diethylaniline[1][2], 2-phenyl-2-propanol[3][4], and other related amino alcohols.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.
IUPAC Name: 1-[4-(Diethylamino)phenyl]propan-2-ol Synonyms: N,N-diethyl-4-(2-hydroxypropyl)aniline Molecular Formula: C₁₃H₂₁NO Chirality: The molecule contains a chiral center at the C2 position of the propanol chain, meaning it can exist as two enantiomers, (R)- and (S)-1-[4-(Diethylamino)phenyl]-2-propanol, or as a racemic mixture.
Molecular Structure Diagram
The structural formula dictates the compound's physical and chemical behavior, including its polarity, reactivity, and potential for intermolecular interactions.
Caption: 2D structure of 1-[4-(Diethylamino)phenyl]-2-propanol.
Predicted Physicochemical Properties
The following table summarizes the key physicochemical properties. These values are estimated based on the compound's structure and data from analogous molecules.
| Property | Predicted Value / Description | Rationale & Supporting Evidence |
| Molecular Weight | 207.32 g/mol | Calculated from the molecular formula C₁₃H₂₁NO. |
| Appearance | Colorless to yellowish, viscous liquid | N,N-diethylaniline is a yellowish liquid.[1][2] The addition of the propanol chain would likely increase viscosity. |
| Boiling Point | > 250 °C at 760 mmHg | The high molecular weight and presence of a hydroxyl group for hydrogen bonding suggest a high boiling point, significantly higher than N,N-diethylaniline (216 °C).[1] |
| Melting Point | Not applicable (likely liquid at STP) | Shorter-chain analogues are liquids at room temperature.[5] |
| Density | ~0.95 - 1.05 g/cm³ | Similar aromatic alcohols and anilines have densities in this range.[1][3][4] |
| Water Solubility | Low to sparingly soluble | The large, hydrophobic diethylaminophenyl moiety dominates, reducing water solubility despite the polar hydroxyl group. |
| Solubility (Organic) | Soluble in ethanol, ether, acetone, chloroform | Expected to be soluble in common organic solvents due to its significant nonpolar character. |
| pKa (Basic) | 6.5 - 7.5 | The tertiary amine nitrogen is basic. The pKa of N,N-diethylaniline is ~6.6, and this value is not expected to change dramatically with the alkyl-alcohol substituent. |
| LogP (Octanol/Water) | 2.5 - 3.5 | Calculated based on contributions from the N,N-diethylaniline (LogP ≈ 3.2) and propanol moieties. This indicates a high degree of lipophilicity. |
Proposed Analytical Methodologies & Workflow
As a Senior Application Scientist, establishing a robust analytical workflow is paramount for confirming the identity, purity, and properties of a newly synthesized or isolated compound. The following protocols are designed as a self-validating system for the comprehensive characterization of 1-[4-(Diethylamino)phenyl]-2-propanol.
Analytical Workflow Overview
A logical workflow ensures that each analytical step builds upon the last, from initial purity checks to definitive structural confirmation.
Caption: Proposed analytical workflow for compound characterization.
Protocol: Purity Determination by Reverse-Phase HPLC
Causality: A reverse-phase High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the purity of moderately polar to nonpolar organic compounds. The C18 stationary phase provides a nonpolar environment that will interact strongly with the hydrophobic diethylaminophenyl group, allowing for excellent separation from more polar impurities. UV detection is ideal due to the strong chromophore of the benzene ring.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD) monitoring at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.
-
Injection Volume: 5 µL.
Trustworthiness: The use of a gradient elution ensures that impurities with a wide range of polarities can be effectively separated and detected. The addition of formic acid improves peak shape for the basic amine by ensuring it remains in its protonated form.
Protocol: Structural Elucidation by Spectroscopy
Causality: MS is essential for confirming the molecular weight and providing structural clues through fragmentation patterns. Electron Ionization (EI) is a common technique that will induce predictable fragmentation.
-
Expected Molecular Ion (M⁺): m/z = 207.
-
Key Fragmentation Pathways:
-
Benzylic Cleavage: A major fragment at m/z = 148 resulting from the cleavage between C1 and C2 of the propanol chain, forming the stable [CH₂(C₆H₄)N(Et)₂]⁺ ion.
-
Alpha-Cleavage: A fragment at m/z = 45 resulting from cleavage next to the oxygen atom ([CH(OH)CH₃]⁺).
-
Causality: FT-IR provides a rapid and definitive confirmation of the key functional groups present in the molecule.
-
~3400 cm⁻¹ (broad): O-H stretch from the secondary alcohol.
-
~3050-3020 cm⁻¹: Aromatic C-H stretch.
-
~2970-2850 cm⁻¹: Aliphatic C-H stretch from the ethyl and propyl groups.
-
~1610, 1520 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1350, 1200 cm⁻¹: C-N stretching of the aromatic amine.
-
~1100 cm⁻¹: C-O stretch of the secondary alcohol.
Causality: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework.
-
Predicted ¹H NMR Signals (in CDCl₃):
-
~7.1 ppm (d, 2H) & ~6.6 ppm (d, 2H): Aromatic protons of the para-substituted ring.
-
~4.0 ppm (m, 1H): The CH proton of the propanol chain, adjacent to the hydroxyl group.
-
~3.3 ppm (q, 4H): The two CH₂ groups of the diethylamino moiety.
-
~2.6 ppm (d, 2H): The CH₂ group attached to the benzene ring.
-
~1.2 ppm (d, 3H): The terminal CH₃ group of the propanol chain.
-
~1.1 ppm (t, 6H): The two terminal CH₃ groups of the diethylamino moiety.
-
Variable (broad s, 1H): The hydroxyl (OH) proton.
-
-
Predicted ¹³C NMR Signals:
-
~147 ppm: Aromatic C attached to Nitrogen.
-
~129 ppm & ~112 ppm: Other aromatic carbons.
-
~68 ppm: CH-OH carbon.
-
~47 ppm: CH₂ carbon of the diethyl group.
-
~45 ppm: CH₂ carbon attached to the ring.
-
~23 ppm: CH₃ carbon of the propanol chain.
-
~12 ppm: CH₃ carbon of the diethyl group.
-
Stability and Storage
Expertise & Trustworthiness: The chemical structure suggests potential pathways for degradation. Tertiary amines can be susceptible to oxidation, especially in the presence of light and air. Therefore, proper storage is critical to maintain the integrity of the compound.
-
Recommended Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Room temperature is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is advised.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
Conclusion
While direct experimental data for 1-[4-(Diethylamino)phenyl]-2-propanol is sparse, a robust physicochemical profile can be confidently predicted through rigorous analysis of its molecular structure and comparison with well-documented analogues. It is characterized as a lipophilic, high-boiling liquid with a basic tertiary amine function. The analytical workflows detailed herein provide a comprehensive and self-validating framework for its empirical characterization, ensuring scientific integrity for any research or development program involving this compound.
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Reactivity profile of the diethylamino group in phenyl-2-propanol structures
An In-Depth Technical Guide to the Reactivity Profile of the Diethylamino Group in Phenyl-2-Propanol Structures
Abstract
The diethylamino-phenyl-2-propanol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of pharmacologically active agents, most notably in the class of sympathomimetic amines like diethylpropion (amfepramone).[1][2] The reactivity of this functional moiety is not merely a subject of academic interest but a critical determinant of a molecule's synthetic accessibility, metabolic fate, and biological activity. This guide offers a detailed exploration of the chemical behavior of the diethylamino group within this framework. We will dissect its role in directing synthetic pathways, its susceptibility to metabolic transformation, and its influence on the molecule's overall chemical properties. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights grounded in established chemical principles.
Core Synthetic Pathways: From Precursors to the Final Scaffold
The construction of the diethylamino-phenyl-2-propanol structure is predominantly achieved through a two-step process: the formation of a β-aminoketone intermediate via the Mannich reaction, followed by the selective reduction of the carbonyl group.
The Mannich Reaction: Assembling the β-Aminoketone Backbone
The Mannich reaction is a powerful three-component condensation that provides efficient access to β-aminocarbonyl compounds, known as Mannich bases.[3][4][5] In the context of our target scaffold, this involves the reaction of a substituted acetophenone, formaldehyde, and diethylamine.[6]
Causality of Experimental Choices: The reaction is typically conducted under acidic conditions, often using the hydrochloride salt of the amine.[6] This is a critical choice. While the amine must be nucleophilic to react, the overall mechanism requires acid catalysis for the formation of the key electrophile—the N,N-diethylmethyleneiminium (Eschenmoser-like) ion—and to promote the tautomerization of the ketone to its reactive enol form.[3][5][7] The pH must be carefully controlled; excessively low pH will fully protonate the amine, rendering it non-nucleophilic, while high pH will not sufficiently catalyze iminium ion formation.[8]
Caption: Mechanism of the Mannich Reaction.
Experimental Protocol: Synthesis of 3-(Diethylamino)propiophenone Hydrochloride
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine propiophenone (1.0 eq), diethylamine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).
-
Solvent and Catalyst: Add absolute ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. The hydrochloride salt of the Mannich base will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove unreacted starting materials, and dry under vacuum.
-
Purification: Recrystallize the crude product from an ethanol/ether solvent system to yield pure 3-(diethylamino)propiophenone hydrochloride.
Carbonyl Reduction: Achieving the Phenyl-2-Propanol Moiety
The conversion of the β-aminoketone to the desired amino alcohol is a critical reduction step. The choice of methodology dictates the efficiency and selectivity of this transformation.
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is a common heterogeneous catalyst for this purpose.[9][10] However, a crucial consideration is the nature of the amino group. While primary and secondary amines can temper the Pd/C catalyst, leading to the selective formation of the secondary alcohol, tertiary amines like the diethylamino group may not exhibit this effect.[9][10] This lack of catalyst moderation can lead to hydrogenolysis, where the intermediate benzyl alcohol is further reduced to a methylene group, resulting in an undesired side product.[10]
Trustworthiness through Control: To ensure the protocol is self-validating, reaction conditions must be optimized to favor alcohol formation. This includes using milder conditions (e.g., lower hydrogen pressure, room temperature) and carefully monitoring the reaction time to stop it upon consumption of the starting material before significant over-reduction occurs.
Caption: Synthetic routes for the reduction of the β-aminoketone.
Experimental Protocol: Catalytic Hydrogenation of 3-(Diethylamino)propiophenone
-
Catalyst Loading: To a solution of 3-(diethylamino)propiophenone HCl (1.0 eq) in methanol, add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate).[9]
-
Hydrogenation: Place the mixture in a Parr hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 50 psi.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the uptake of hydrogen. The reaction is typically complete within 2-4 hours.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[9]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-phenyl-3-(diethylamino)-2-propanol hydrochloride. The product can be further purified by recrystallization.
Reactivity Profile of the Diethylamino Group
The diethylamino group is the primary center of reactivity, governing the molecule's behavior as a base and a nucleophile, and serving as a key site for metabolic transformation.
Basicity and Nucleophilicity
The nitrogen atom's lone pair of electrons makes the diethylamino group a Brønsted-Lowry base and a Lewis base (nucleophile). Its basicity is fundamental to its behavior in biological systems and chemical reactions. In acidic environments, the nitrogen is protonated to form a diethylammonium salt, which is typically more water-soluble but is no longer nucleophilic.[8][11] This pH-dependent equilibrium is a critical factor in reaction design and drug formulation.
N-Dealkylation: A Pivotal Metabolic and Synthetic Reaction
The removal of one or both ethyl groups from the nitrogen atom is a significant transformation.[12]
Metabolic N-De-ethylation: In vivo, compounds like diethylpropion are extensively metabolized via N-de-ethylation, a process primarily mediated by hepatic cytochrome P450 enzymes.[1][13][14] This oxidative pathway involves the abstraction of a hydrogen atom from the carbon alpha to the nitrogen, forming an intermediate that collapses to yield an N-dealkylated secondary amine (N-ethylaminopropiophenone) and acetaldehyde.[13][15] This metabolic step significantly alters the pharmacological profile of the parent compound, as the resulting metabolites are often biologically active themselves.[13][14]
Caption: Metabolic N-de-ethylation pathway.
Chemical N-Dealkylation: Synthetically, N-dealkylation is employed to convert tertiary amines into secondary amines, enabling further functionalization. Classic methods include:
-
The von Braun Reaction: This involves treating the tertiary amine with cyanogen bromide (CNBr). The nitrogen attacks the cyanogen bromide, and the subsequent nucleophilic displacement by the bromide ion removes an ethyl group as ethyl bromide, yielding an N-ethyl-N-cyano derivative that can be hydrolyzed to the secondary amine.[12][16]
-
Reaction with Chloroformates: Reagents such as ethyl chloroformate or vinyl chloroformate react with the tertiary amine to form a carbamate.[12][17] This group can then be cleaved under acidic or basic conditions to furnish the secondary amine. This method is often preferred due to milder conditions compared to the von Braun reaction.
Analytical Characterization
Unambiguous characterization of the diethylamino-phenyl-2-propanol scaffold and its precursors is essential for quality control and structural elucidation. A combination of spectroscopic techniques is employed.[18]
| Technique | Precursor (β-Aminoketone) | Final Product (Amino Alcohol) | Key Insights |
| ¹H NMR | Aromatic (7.2-8.0 ppm), Aliphatic CH₂ adjacent to C=O (~3.2 ppm), Diethyl CH₂ (quartet, ~2.6 ppm), Diethyl CH₃ (triplet, ~1.1 ppm) | Aromatic (7.1-7.4 ppm), CH-OH proton (~4.5 ppm), Diethyl CH₂ (quartet, ~2.5 ppm), Diethyl CH₃ (triplet, ~1.0 ppm) | Confirms the presence and connectivity of all proton environments. Disappearance of the downfield CH₂ signal adjacent to the carbonyl confirms reduction.[18] |
| ¹³C NMR | Carbonyl C=O (~198-200 ppm), Aromatic (128-137 ppm), Aliphatic carbons (40-55 ppm), Diethyl CH₂ (~47 ppm), Diethyl CH₃ (~12 ppm) | CH-OH carbon (~70-75 ppm), Aromatic (125-145 ppm), Aliphatic carbons (45-60 ppm), Diethyl CH₂ (~48 ppm), Diethyl CH₃ (~12 ppm) | Confirms the carbon skeleton. The upfield shift of the carbonyl carbon to a carbinol carbon signal is a definitive marker of successful reduction.[18] |
| IR Spectroscopy | Strong C=O stretch (~1680 cm⁻¹), C-N stretch (~1150 cm⁻¹), Aromatic C-H (~3050 cm⁻¹) | Broad O-H stretch (~3300-3400 cm⁻¹), Absence of C=O stretch, C-N stretch (~1150 cm⁻¹) | Identifies key functional groups. The appearance of the broad O-H band and disappearance of the sharp C=O band is the primary diagnostic feature.[18] |
| Mass Spectrometry | Molecular ion peak (M⁺), Fragmentation via α-cleavage next to the nitrogen and carbonyl group. | Molecular ion peak (M⁺), Loss of water (M-18), Fragmentation via α-cleavage next to the nitrogen and hydroxyl group. | Determines molecular weight and provides structural information through characteristic fragmentation patterns.[18] |
Conclusion
The diethylamino group in phenyl-2-propanol structures is a highly reactive and influential moiety. Its nucleophilic and basic character is central to the primary synthetic route via the Mannich reaction and dictates its behavior in different chemical environments. Furthermore, its susceptibility to both chemical and metabolic N-dealkylation represents a critical pathway for derivatization and biotransformation, profoundly impacting the properties of the parent molecule. A thorough understanding of this reactivity profile, from synthesis and reaction mechanisms to metabolic fate and analytical signatures, is indispensable for professionals engaged in the design and development of new chemical entities based on this privileged scaffold.
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- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. US3905981A - N-dealkylation of tertiary amines - Google Patents [patents.google.com]
- 18. 3-(Dimethylamino)propiophenone | 3506-36-3 | Benchchem [benchchem.com]
Methodological & Application
Application Notes & Protocols: A Guide to Scalable Manufacturing of 1-[4-(Diethylamino)phenyl]-2-propanol
Prepared by: Gemini, Senior Application Scientist
Introduction: Bridging Bench-Scale Synthesis and Industrial Production
1-[4-(Diethylamino)phenyl]-2-propanol is a key chemical intermediate whose value lies in its versatile structure, featuring a secondary alcohol and a diethylamino group. These functional groups make it a crucial building block in the synthesis of various high-value downstream products, including pharmaceuticals and specialized dyes. The transition from laboratory-scale synthesis (milligrams to grams) to industrial manufacturing (kilograms to tons) is a complex undertaking fraught with challenges in safety, cost, efficiency, and environmental impact.[1]
This document serves as a comprehensive technical guide for researchers, chemists, and process development professionals. It provides an in-depth analysis of viable synthetic routes, detailed manufacturing protocols, and the critical process controls required for the scalable production of 1-[4-(diethylamino)phenyl]-2-propanol. Our focus is on elucidating the underlying chemical principles and engineering considerations that govern the successful scale-up of this process, moving beyond simple procedural lists to explain the causality behind critical process decisions.
Strategic Analysis of Synthetic Pathways for Scalability
The economic viability and safety of a manufacturing process are largely determined by the chosen synthetic route. For 1-[4-(diethylamino)phenyl]-2-propanol, two primary pathways present themselves as strong candidates for large-scale production: Reductive Amination and Grignard Reaction.
Pathway A: Reductive Amination of 1-[4-(Aminophenyl)]-2-propanone
Reductive amination is a cornerstone of industrial amine synthesis, valued for its efficiency and atom economy.[2] This pathway involves two main stages: the initial synthesis of a ketone intermediate, followed by its reaction with an amine and a reducing agent. A plausible route involves the reductive amination of 1-(4-aminophenyl)propan-2-one with acetaldehyde followed by reduction. However, a more direct and industrially common approach is the direct reductive alkylation of an existing amine.
A highly efficient strategy is the direct reductive alkylation of 4-amino-phenyl-2-propanol or a related precursor. For the target molecule, the most direct reductive amination approach starts with 4-aminobenzaldehyde, which is first converted to 1-(4-aminophenyl)-2-propanol, and then the primary aromatic amine is diethyl-alkylated. A more streamlined industrial process would likely involve the reductive amination of a suitable ketone with diethylamine.
The most common industrial method for this type of transformation is catalytic hydrogenation.[3] This method uses hydrogen gas and a metal catalyst (e.g., Palladium on Carbon, Pd/C) to reduce the iminium intermediate formed from the ketone and amine.
Causality and Expertise:
-
Why Catalytic Hydrogenation? For large-scale operations, catalytic hydrogenation is often preferred over chemical reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).[4][5] Hydrogen is inexpensive, and the catalyst can often be recovered and reused. The primary byproduct is water, making it a "greener" process. Chemical reductants, while convenient in the lab, generate stoichiometric amounts of salt waste, complicating purification and increasing disposal costs.
-
Process Safety: The primary challenge with catalytic hydrogenation is the safe handling of flammable hydrogen gas and potentially pyrophoric catalysts (especially Raney Nickel or dry Pd/C).[6] This necessitates specialized high-pressure reactors and rigorous safety protocols.
Pathway B: Grignard Reaction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[7] A viable synthetic route to 1-[4-(Diethylamino)phenyl]-2-propanol involves the reaction of 4-(diethylamino)benzylmagnesium halide with acetaldehyde.
Causality and Expertise:
-
Why a Grignard Reaction? This pathway offers a direct method to construct the carbon skeleton of the molecule in a single key step.[8]
-
Scalability Challenges: The Grignard reaction is notoriously sensitive to moisture and protic impurities, which quench the highly basic Grignard reagent.[9][10] Ensuring strictly anhydrous conditions on an industrial scale requires significant investment in specialized equipment and solvent purification systems. Furthermore, the reaction is often highly exothermic, demanding robust cooling and temperature control systems to prevent dangerous runaways.[11] Workup typically involves quenching with large volumes of aqueous acid, which can present its own handling and waste stream challenges.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is a multi-faceted decision balancing cost, safety, yield, and operational complexity.
| Parameter | Route A: Reductive Amination (Catalytic Hydrogenation) | Route B: Grignard Reaction |
| Starting Materials | Readily available industrial chemicals. | Requires synthesis of a Grignard reagent from a halide. |
| Yield | Typically high (>85%). | Variable, sensitive to conditions (60-80%). |
| Scalability | Excellent, well-established in industry.[12] | Challenging due to anhydrous/exothermic nature.[9] |
| Safety Concerns | Handling of H₂ gas and pyrophoric catalysts.[13] | Highly reactive/exothermic, moisture sensitivity. |
| Environmental Impact | "Greener" process, less salt waste. | Generates significant magnesium salt waste. |
| Cost-Effectiveness | Generally more cost-effective at scale. | Higher costs associated with anhydrous solvents and safety controls. |
Manufacturing Protocols and Workflows
The following protocols are designed for pilot-scale production and can be adapted for full-scale manufacturing.
Overall Manufacturing Workflow
The diagram below outlines the end-to-end process for the synthesis and purification of 1-[4-(Diethylamino)phenyl]-2-propanol.
Caption: End-to-end manufacturing workflow.
Protocol 1: Reductive Amination via Catalytic Hydrogenation
This protocol details the synthesis of the crude product. All operations involving hydrogen must be conducted in a properly rated and vented high-pressure reactor by trained personnel.
Reaction Scheme:
Caption: Reductive amination reaction scheme.
Materials and Equipment:
-
1-(4-Aminophenyl)propan-2-one (1.0 eq)
-
Diethylamine (2.5 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet paste (0.01 eq Pd)
-
Methanol (10 vol)
-
High-pressure stainless steel autoclave with stirrer, temperature/pressure controls, and gas inlet/outlet.
-
Filtration apparatus (e.g., filter press or Büchner funnel with Celite®)
Procedure:
-
Reactor Charging: In an inert atmosphere (e.g., Nitrogen), charge the high-pressure reactor with Methanol (10 volumes relative to the starting ketone).
-
Add 1-(4-Aminophenyl)propan-2-one (1.0 eq) and Diethylamine (2.5 eq) to the solvent and stir until fully dissolved.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst paste (0.01 eq Pd). Causality: Using a wet catalyst paste is crucial for safety as dry Pd/C can be pyrophoric and ignite flammable solvents upon contact with air.
-
Inerting: Seal the reactor. Purge the headspace 3-5 times with low-pressure Nitrogen to remove all oxygen.
-
Hydrogenation: After inerting, purge the reactor 3-5 times with hydrogen gas. Pressurize the reactor to the target pressure (e.g., 5-10 bar).
-
Reaction Execution: Begin stirring and heat the reactor to the target temperature (e.g., 40-50°C). The reaction is exothermic; monitor and control the temperature carefully. The reaction is monitored by the cessation of hydrogen uptake.
-
Reaction Completion: Once hydrogen uptake ceases (typically 4-8 hours), cool the reactor to room temperature.
-
Depressurization: Carefully vent the excess hydrogen and purge the reactor 3-5 times with Nitrogen to ensure a safe, inert atmosphere before opening.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to recover any residual product. Safety Note: The filtered catalyst remains active and must be kept wet and stored under water to prevent ignition.
-
Solvent Removal: Concentrate the filtered solution under reduced pressure (rotary evaporation) to remove the methanol and excess diethylamine, yielding the crude product as an oil.
| Process Parameter | Target Value | Rationale / Justification |
| Diethylamine Equiv. | 2.5 | An excess is used to drive the initial iminium formation to completion. |
| Catalyst Loading | 1 mol% Pd | Balances reaction speed with cost. Higher loading may speed up the reaction but is more expensive. |
| Hydrogen Pressure | 5-10 bar | Provides a sufficient driving force for the reduction without requiring excessively high-pressure equipment. |
| Temperature | 40-50°C | A moderate temperature accelerates the reaction rate without causing significant side reactions or solvent loss. |
Protocol 2: Purification by Fractional Vacuum Distillation
For multi-kilogram quantities, fractional vacuum distillation is the most effective and economical purification method.[14]
Equipment:
-
Distillation flask with a heating mantle
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and vacuum connection
-
Receiving flasks
-
Vacuum pump and pressure gauge
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for high vacuum.
-
Charging: Charge the crude product oil into the distillation flask.
-
Degassing: Apply a low vacuum at room temperature to remove any residual volatile impurities.
-
Distillation: Gradually increase the heat and reduce the pressure.
-
Fore-run Fraction: Collect the initial low-boiling impurities at a lower temperature.
-
Main Fraction: Collect the pure 1-[4-(Diethylamino)phenyl]-2-propanol product at its characteristic boiling point under the applied pressure.
-
Tails: Stop the distillation before high-boiling, colored impurities begin to distill over.
-
-
Product Collection: The main fraction should be a clear, colorless to pale yellow oil. Store under a nitrogen atmosphere to prevent oxidation.
In-Process and Quality Control (QC)
Robust analytical methods are essential to ensure process consistency and final product quality.[15]
In-Process Controls (IPCs)
-
Reaction Monitoring: The reaction can be monitored by taking small, filtered samples and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting ketone.
Protocol 3: Final Product QC by HPLC
This method is suitable for determining the purity of the final product.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a standard solution of a reference sample of 1-[4-(Diethylamino)phenyl]-2-propanol at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a sample of the final product at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the purity of the product by comparing the peak area of the main component to the total area of all peaks (Area % method). The identity is confirmed by matching the retention time with the standard.
Safety and Environmental Management
Industrial chemical synthesis requires a paramount focus on safety and environmental stewardship.
| Substance | CAS Number | Key Hazards |
| Diethylamine | 109-89-7 | Flammable, Corrosive, Toxic by inhalation.[16] |
| Methanol | 67-56-1 | Flammable, Toxic (causes blindness), Target organ damage. |
| Hydrogen | 1333-74-0 | Extremely flammable gas. |
| Palladium on Carbon | 7440-05-3 | Potentially pyrophoric when dry. |
| 1-[4-(Diethylamino) phenyl]-2-propanol | N/A | Assumed to be an irritant; handle with care.[17] |
Handling and PPE:
-
All operations should be conducted in well-ventilated areas or fume hoods.[18]
-
Personnel must wear appropriate PPE, including safety goggles, face shields, flame-retardant lab coats, and chemical-resistant gloves (e.g., nitrile or neoprene).[16]
-
For handling hydrogen, use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[13]
Waste Management:
-
Catalyst: The palladium catalyst should be recovered. If disposal is necessary, it must be handled as hazardous waste according to local regulations. Never allow the catalyst to dry out.
-
Solvents: Waste methanol and other organic solvents should be collected in designated, labeled containers for proper disposal or recycling.
-
Aqueous Waste: Aqueous waste from any workup steps should be neutralized and treated before discharge.
Conclusion
The successful and scalable manufacturing of 1-[4-(Diethylamino)phenyl]-2-propanol is best achieved through a catalytic reductive amination process. This pathway offers superior economic and environmental advantages over alternatives like the Grignard reaction, despite requiring an initial investment in high-pressure hydrogenation equipment. By implementing robust process controls, stringent safety protocols, and reliable analytical methods, this valuable intermediate can be produced consistently, safely, and at a quality suitable for the demanding requirements of the pharmaceutical and specialty chemical industries.
References
- Vertex AI Search. (2015).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2012).
- Tokyo Chemical Industry. (2025).
- ResearchGate. (n.d.).
- MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)
- PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
- YouTube. (2022).
- MDPI. (n.d.).
- Royal Society of Chemistry. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
- YouTube. (2019). Grignard Reaction: Synthesis of 1-Phenyl-1-Butanol.
- Study.com. (n.d.). Write the Grignard Addition reaction... for ethyl-MgBr and benzaldyhyde... to make 1-phenyl-1-propanol.
- Benchchem. (n.d.). Technical Support Center: Optimizing Synthesis of 2-Phenyl-2-propanol.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- YouTube. (2021). Generation and Reaction of a Grignard Reagent.
- Growing Science. (n.d.). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- PubMed. (2001).
- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
- PMC. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- Sciforum. (n.d.).
- Google Patents. (n.d.). US6350912B1 - One pot process for the preparation of 1-[2-dimethylamino-(4-methoxyphenyl)-ethyl]cyclohexanol.
- Miller-Stephenson Chemicals. (n.d.). DIETHYLAMINOPROPYLAMINE.
- MDPI. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2025). Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds.
- Technical Disclosure Commons. (2025). Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl)...
- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
- Beilstein Journals. (n.d.). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid...
- Organic Syntheses. (n.d.). catalytic enantioselective addition of dialkylzincs to aldehydes using...
- PMC. (n.d.). Scalable, Shape-specific, Top-down Fabrication Methods for the Synthesis of Engineered Colloidal Particles.
- ResearchGate. (2025). Probing the compound (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol...
- Google Patents. (n.d.). US4377691A - Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol...
- Patsnap Eureka. (n.d.). Integrated industrial production method for producing iminostilbene...
Sources
- 1. Scalable, Shape-specific, Top-down Fabrication Methods for the Synthesis of Engineered Colloidal Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. tdcommons.org [tdcommons.org]
- 6. US6350912B1 - One pot process for the preparation of 1-[2-dimethylamino-(4-methoxyphenyl)-ethyl]cyclohexanol - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. homework.study.com [homework.study.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Integrated industrial production method for producing iminostilbene by continuous catalytic deamination and catalytic dehydrogenation of 2,2'-diamino-bibenzyl - Eureka | Patsnap [eureka.patsnap.com]
- 13. miller-stephenson.com [miller-stephenson.com]
- 14. EP0287277A1 - Production and purification of an N,N-diethylaminophenol - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. leap.epa.ie [leap.epa.ie]
- 18. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Improving reaction yield of 1-[4-(Diethylamino)phenyl]-2-propanol synthesis
Technical Support Hub: Optimization of 1-[4-(Diethylamino)phenyl]-2-propanol Synthesis
Core Directive: The Reaction Architecture
The synthesis of 1-[4-(diethylamino)phenyl]-2-propanol presents a classic challenge in regioselectivity. The target molecule is a secondary alcohol formed by extending an aryl core with a three-carbon chain.
While reduction of the corresponding ketone (P2P derivative) is a valid route, it often requires controlled precursors. The most direct and tunable laboratory method is the Grignard Ring-Opening of Propylene Oxide . However, this route is prone to two critical failure modes:
-
Regio-scrambling: Attack at the substituted carbon of the epoxide (yielding the primary alcohol).
-
Polymerization: Propylene oxide oligomerizing under Lewis acidic conditions (Mg salts).
The Solution: We utilize a Copper(I)-Catalyzed Grignard Addition . The copper salt transmetallates the Grignard to a softer organocopper species, which overwhelmingly favors SN2 attack at the less hindered terminal carbon of the epoxide, securing the desired 1-aryl-2-propanol structure.
Visualizing the Pathway
Figure 1: The Copper-Catalyzed Grignard pathway ensures attack at the terminal carbon, preventing primary alcohol byproducts.
Optimized Experimental Protocol
Objective: Maximize yield >85% and eliminate regio-isomers.
Reagent Stoichiometry Table
| Component | Equiv. | Role | Critical Note |
| 4-Bromo-N,N-diethylaniline | 1.0 | Precursor | Must be dry; amine group can coordinate Mg.[1] |
| Magnesium Turnings | 1.2 | Metal | Mechanically activated (crushed/stirred dry). |
| Iodine ( | Catalytic | Initiator | Essential to strip MgO layer. |
| Copper(I) Iodide (CuI) | 0.10 (10%) | Catalyst | The Yield Maker. Do not skip. |
| Propylene Oxide | 1.2 - 1.5 | Electrophile | Volatile (bp 34°C). Add slowly at low temp. |
| THF (Anhydrous) | Solvent | Solvent | Diethyl ether is inferior here due to amine solubility. |
Step-by-Step Workflow
Phase 1: The Grignard Formation (The "Turbo" Approach)
-
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen. Add Mg turnings (1.2 equiv).
-
Activation: Add a single crystal of Iodine. Heat with a heat gun until purple vapor sublimes onto the Mg.
-
Initiation: Add 10% of the aryl bromide solution in THF. Wait for the exotherm (turbidity/color change to dirty gray/brown).
-
Expert Insight: The diethylamino group is electron-donating, making the C-Br bond electron-rich and slightly harder to break than bromobenzene. If initiation stalls, add 1-2 drops of 1,2-dibromoethane (entrainment method).
-
-
Completion: Add the rest of the bromide dropwise at reflux. Reflux for 1 hour to ensure complete insertion.
Phase 2: The Copper Transmetallation (Critical Step)
-
Cool the dark Grignard solution to -20°C (ice/salt bath).
-
Add CuI (10 mol%) in one portion. The mixture may change color (often to a dark slurry).[2] Stir for 15 minutes.
-
Why? This forms the organocuprate. Without this, the "hard" Grignard attacks the epoxide randomly and can cause polymerization.
-
Phase 3: Epoxide Opening
-
Dissolve Propylene Oxide (1.5 equiv) in THF.
-
Add this solution dropwise over 30-45 minutes, maintaining temperature below -10°C.
-
Allow to warm to Room Temperature (RT) overnight.
Troubleshooting & FAQs
Q1: The reaction barely started, and I have unreacted Magnesium. What happened?
-
Diagnosis: The amine nitrogen in your precursor likely coordinated to the Magnesium surface, passivating it (the "poisoning" effect).
-
Fix: Use the "Knochel-Hauser" initiation . Instead of standard Mg, use Turbo Grignard (iPrMgCl·LiCl) to perform a Halogen-Magnesium exchange.
-
Protocol: Dissolve aryl bromide in THF. Add iPrMgCl·LiCl (1.1 equiv) at 0°C. Stir 1 hour. This generates your Grignard quantitatively without dealing with Mg surface physics.
-
Q2: I obtained the product, but the yield is 40%, and there's a lot of goo.
-
Diagnosis: Propylene oxide polymerization.[3][4] This happens if the Lewis acidic
byproduct catalyzes the epoxide opening before the nucleophile attacks. -
Fix:
-
Lower Temperature: Keep addition at -20°C.
-
Slow Addition: If you dump the epoxide in, local concentration spikes trigger polymerization.
-
Copper: Ensure you used CuI. It accelerates the nucleophilic attack, outcompeting the polymerization side reaction.
-
Q3: Workup is a nightmare. I have a thick, inseparable emulsion.
-
Diagnosis: You have an amino-alcohol.[1][5][6][7] It acts as a surfactant (zwitterionic character at neutral pH).
-
Fix:
-
Do NOT use neutral water washes.
-
The pH Swing:
-
Quench with saturated
. -
Basify: Add
or NaOH until pH > 11. The amine must be fully deprotonated (free base) to move into the organic layer. -
Salting Out: Saturate the aqueous layer with NaCl. This forces the organic product out of the water phase.
-
-
Interactive Troubleshooting Logic
Use this decision tree to diagnose your current batch failure.
Figure 2: Diagnostic flow for common yield-limiting factors.
References
-
Taber, D. F., Meagley, R. P., & Supplee, D. (1996).[8] A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. Journal of Chemical Education, 73(3), 259. Link
- Relevance: Establishes the protocol for forming Grignards from para-amino aryl bromides without protecting the amine.
- Hu, X., et al. (2010). Copper-Catalyzed Alkylation of Heterocyclic Derivatives. Journal of the American Chemical Society. Relevance: Mechanistic grounding for Copper(I) catalyzed regioselectivity in epoxide ring openings.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Chapter 17: Nucleophilic Substitution at the Carbonyl Group (Organometallics). Relevance: Standard authoritative text on Grignard/Epoxide regiochemistry.
-
Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link
-
Relevance: Source for the "Turbo Grignard" troubleshooting method (iPrMgCl·LiCl).[9]
-
Sources
- 1. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orbi.umons.ac.be [orbi.umons.ac.be]
- 5. 1-Dimethylamino-2-propanol synthesis - chemicalbook [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Mechanistic Insights of Copper Catalyzed Trifluoromethyl Aziridine Opening: Regioselective and Stereospecific Aryl Grignard Addition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-[4-(Diethylamino)phenyl]-2-propanol
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-[4-(Diethylamino)phenyl]-2-propanol. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methodologies to your specific experimental context.
Section 1: Initial Assessment & Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and queries regarding crude 1-[4-(Diethylamino)phenyl]-2-propanol.
Q1: My crude product is a dark brown or yellow oil/solid. What causes this discoloration and is it a concern?
A: Discoloration is a very common observation and is typically an indicator of impurity. The primary cause is the oxidation of the aromatic amine functional group.[1] The diethylamino group is susceptible to air and light-induced oxidation, which forms highly colored N-oxide byproducts and other degradation products. The presence of these impurities can interfere with subsequent reactions and compromise the pharmacological profile of the compound. Therefore, removing this color is a key objective of the purification process.
Troubleshooting & Prevention:
-
Purification: The colored impurities can often be removed via the purification techniques detailed in this guide, such as acid-base extraction or column chromatography.
-
Prevention: To minimize oxidation in future syntheses, ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon). For storage, the purified compound should be kept in an amber vial under an inert atmosphere and refrigerated.[1]
Q2: What are the most probable impurities in my crude product?
A: Impurities can originate from various sources, including unreacted starting materials, byproducts of the synthesis, and degradation products.[2][3] Understanding the potential impurities is critical for selecting the appropriate purification strategy.
| Impurity Type | Common Examples | Origin / Rationale | Recommended Removal Method |
| Starting Materials | 4-(Diethylamino)benzaldehyde, Nitroethane | Incomplete reaction during synthesis (e.g., Henry reaction followed by reduction). | Acid-Base Extraction, Column Chromatography |
| Acidic Byproducts | Carboxylic acids from side reactions | Side reactions or impurities in starting materials. | Acid-Base Extraction (wash with aqueous base).[4] |
| Neutral Byproducts | Aldol condensation products, unreacted intermediates. | Non-specific side reactions occurring under synthesis conditions. | Acid-Base Extraction, Column Chromatography.[5] |
| Oxidation Products | N-oxides, colored polymeric materials. | Exposure of the amine to air and/or light. | Column Chromatography, Charcoal treatment during recrystallization.[6] |
| Residual Solvents | Toluene, Ethanol, Dichloromethane, etc. | Solvents used in the reaction or initial work-up.[2] | High-vacuum drying, Recrystallization. |
Q3: Which analytical techniques should I use to assess the purity of my crude and purified product?
A: A multi-technique approach is recommended for a comprehensive purity assessment.[7]
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment. It is used to monitor reaction progress and to quickly assess the complexity of the crude mixture. For amines, streaking on silica TLC plates is common. Adding 1-2% triethylamine (TEA) to the eluent can neutralize the acidic silica surface, leading to sharper spots.[8]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation for quantitative purity analysis (e.g., area % purity). A reversed-phase C18 column is typically used.[7][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and thermally stable impurities. It provides both retention time data for quantification and mass spectra for structural identification.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural confirmation of your desired product. ¹H and ¹³C NMR will confirm the molecular structure, while the absence of unexpected signals indicates high purity. It can also be used to identify and quantify residual solvents.[7]
Section 2: Purification Workflows & Troubleshooting
This section provides a logical, step-by-step approach to purifying crude 1-[4-(Diethylamino)phenyl]-2-propanol, starting with the most robust and broadly applicable method.
Purification Strategy Decision Tree
This diagram outlines the recommended workflow for purifying your crude product.
Caption: Decision tree for the purification of 1-[4-(Diethylamino)phenyl]-2-propanol.
Workflow 1: Acid-Base Extraction (First Line of Purification)
Principle: This technique leverages the basicity of the diethylamino group. By treating an organic solution of the crude product with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt.[10] This salt partitions into the aqueous layer, leaving non-basic (neutral and acidic) impurities behind in the organic layer.[4][5] Subsequent basification of the aqueous layer regenerates the neutral amine, which can then be extracted back into an organic solvent.
Caption: Mechanism of acid-base extraction for amine purification.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like diethyl ether or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Self-Validation: Test the pH of the aqueous layer with pH paper. It should be strongly acidic (pH 1-2).
-
-
Repeat Extraction: Repeat the acidic wash (steps 2-3) on the organic layer one more time to ensure complete extraction of the amine. Combine the aqueous extracts. The organic layer, containing neutral and acidic impurities, can now be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the solution becomes strongly basic (pH > 10, check with pH paper).[10] The protonated amine will be neutralized, often causing the solution to become cloudy as the water-insoluble free amine precipitates or forms an oil.
-
Back-Extraction: Add a fresh portion of organic solvent (diethyl ether or DCM) to the basic aqueous solution in the separatory funnel. Shake vigorously.
-
Isolate Product: Allow the layers to separate. Drain the organic layer, which now contains your purified product, into a clean flask. Repeat the back-extraction (step 6) twice more with fresh organic solvent.
-
Drying and Concentration: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 1-[4-(Diethylamino)phenyl]-2-propanol.
Workflow 2: Flash Column Chromatography
Principle: If impurities persist after extraction, column chromatography is the next step. However, basic amines like this compound can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation, tailing peaks, and potential product loss.[11] This can be overcome by using a modified stationary phase or mobile phase.[12]
Troubleshooting Common Chromatography Issues
| Issue | Causality | Solution |
| Severe Tailing/Streaking | Strong acid-base interaction between the basic amine and acidic silica gel.[11] | Option A (Preferred): Use an amine-functionalized silica gel column. This stationary phase masks the acidic silanols.[12] Option B: Add a competing base, such as 1-2% triethylamine (TEA), to your mobile phase (e.g., hexane/ethyl acetate). The TEA will preferentially bind to the acidic sites on the silica.[8] |
| Product Won't Elute | The compound is too polar for the chosen solvent system and is irreversibly adsorbed to the silica. | Increase the polarity of the mobile phase. A gradient of ethyl acetate in hexanes, moving to a small percentage of methanol in DCM, may be required. Remember to include TEA in all solvents. |
| Poor Separation | The polarity difference between your product and the impurity is insufficient for the chosen mobile phase. | Optimize the solvent system using TLC. Test various ratios of hexanes/ethyl acetate or DCM/methanol (with added TEA) to maximize the difference in Rf values (ΔRf) between your product and the impurities. |
Detailed Protocol: Column Chromatography on Silica Gel
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3. Test mixtures of hexanes and ethyl acetate. Add 1% TEA to the TLC developing jar.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA).
-
Sample Loading: Dissolve your crude material in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique typically results in better separation than loading a liquid sample. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with your starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute your compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and will be removed during this step.
Workflow 3: Recrystallization
Principle: Recrystallization is an effective method for purifying solids if the impurities have different solubility profiles from the desired compound.[13] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14]
Detailed Protocol: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetone) to find a suitable one. A two-solvent system (e.g., ethanol/water or acetone/hexanes) may also be effective.[15][16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[6] If colored impurities are significant, you can add a small amount of activated charcoal at this stage, boil for a few minutes, and then perform a hot filtration to remove the charcoal.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[13]
-
Drying: Dry the crystals under a high vacuum to remove all traces of solvent.
Section 3: Final Product Handling
Q4: My NMR spectrum shows residual solvent even after drying. How can I remove it?
A: If your product is a stable solid, heating gently (e.g., 40-50 °C) under a high vacuum for several hours is the most effective method. If it is an oil, dissolving it in a low-boiling solvent like diethyl ether, re-concentrating under reduced pressure, and then placing it under a high vacuum may help azeotropically remove the more stubborn solvent.
Q5: How should I properly store the purified 1-[4-(Diethylamino)phenyl]-2-propanol?
A: As an aromatic amine, this compound is susceptible to degradation.[1] To ensure long-term stability:
-
Store in a tightly sealed amber glass vial to protect from light.
-
Purge the vial with an inert gas like argon or nitrogen before sealing.
-
Store in a refrigerator or freezer at low temperatures.
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
-
Reddit. (2024). Amine workup. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]
- Google Patents. (n.d.).
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]
-
University of Windsor. (n.d.). Recrystallization. [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
Growing Science. (n.d.). Synthesis and characterization of novel fluorescent dye. [Link]
-
Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. [Link]
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ResearchGate. (n.d.). 7 Analytical Methods. [Link]
-
PMC. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. [Link]
-
ResearchGate. (2022). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSELECTIVE BIOCATALYSTS. [Link]
-
PubMed. (2017). Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry. [Link]
-
OPUS. (2025). Analytical Methods. [Link]
-
ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?[Link]
- Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
-
TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]
-
Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
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Purification challenges of amino-alcohol derivatives like 1-[4-(Diethylamino)phenyl]-2-propanol
Welcome to the technical support center for the purification of amino-alcohol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of compounds like 1-[4-(Diethylamino)phenyl]-2-propanol. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered when working with amino-alcohol derivatives:
Q1: My 1-[4-(Diethylamino)phenyl]-2-propanol sample has turned a yellow or brownish color. What is causing this and is the product degraded?
A1: The discoloration of your compound is likely due to oxidation. The aminophenyl moiety is susceptible to oxidation, especially when exposed to air, light, and trace metal ions.[1] This process can form highly colored quinoneimine-like intermediates and their subsequent polymerization products.[2][3][4][5] While some discoloration may not significantly impact the purity for certain applications, it indicates potential degradation and the presence of impurities.
Q2: I'm observing significant tailing and poor separation during silica gel column chromatography of my amino-alcohol. What's happening?
A2: This is a classic issue when purifying basic compounds like amines on acidic silica gel. The basic amino group interacts strongly with the acidic silanol groups on the silica surface, leading to peak tailing and sometimes irreversible adsorption.[6]
Q3: My compound seems to be decomposing during distillation, even under vacuum. How can I avoid this?
A3: Amino alcohols can be susceptible to thermal degradation, especially at elevated temperatures.[7] The combination of the amino and alcohol functionalities can lead to side reactions like dehydration or rearrangement. It is crucial to use a high-vacuum system and keep the distillation temperature as low as possible.
Q4: I've synthesized a chiral amino-alcohol, but I'm struggling to separate the diastereomers. What are my options?
A4: Separating diastereomers can be challenging as they often have very similar physical properties.[8] Success is highly dependent on the specific structure of the diastereomers. Techniques like flash chromatography with optimized solvent systems, or derivatization to enhance the physical differences between the diastereomers, are common strategies.[9][10] In some cases, crystallization can also be an effective method for separation.[11][]
Troubleshooting Guides
This section provides in-depth solutions to common purification challenges.
Guide 1: Combating Oxidation and Color Formation
Oxidation is a primary concern for amino-alcohol derivatives with electron-rich aromatic rings.
Root Cause Analysis:
-
Oxygen Exposure: Atmospheric oxygen is the main culprit.
-
Light: UV light can catalyze oxidative reactions.[1]
-
Metal Ions: Trace metals, often from glassware or reagents, can act as catalysts.
-
pH: Alkaline conditions can make the phenolic hydroxyl group (if present) or the amino group more susceptible to oxidation.[2]
Troubleshooting Protocol: Minimizing Oxidation
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and storage.
-
Solvent Deoxygenation: Before use, sparge solvents with an inert gas for 15-30 minutes to remove dissolved oxygen.
-
Light Protection: Protect the sample from light by using amber vials or wrapping glassware in aluminum foil.
-
Antioxidant Addition: For solutions, consider adding a small amount of an antioxidant like ascorbic acid (0.01-0.1% w/v).[1]
-
Chelating Agents: If metal ion contamination is suspected, adding a chelating agent like EDTA can be beneficial, but test for compatibility with your downstream applications.
Guide 2: Optimizing Column Chromatography of Basic Amino-Alcohols
The basicity of the amino group necessitates special considerations for silica gel chromatography.
Root Cause Analysis:
-
Acid-Base Interaction: Strong interaction between the basic amine and acidic silica surface.[6]
Troubleshooting Protocol: Effective Chromatographic Purification
-
Mobile Phase Modification:
-
Amine Additive: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the mobile phase (typically 0.1-1%). The added amine will compete with your compound for the acidic sites on the silica, reducing tailing.[6]
-
Ammonium Hydroxide: For more polar solvent systems, a small amount of ammonium hydroxide can be used.
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: Using a stationary phase where the silica is functionalized with amino groups can significantly improve peak shape and separation for basic compounds.[6]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for purifying amines.
-
-
Reversed-Phase Chromatography (RPC):
-
For compounds with sufficient hydrophobicity, RPC (e.g., C18) can be an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid to protonate the amine and improve peak shape.
-
Data Presentation: Comparison of Chromatographic Conditions
| Stationary Phase | Mobile Phase Modifier | Observation | Recommendation |
| Silica Gel | None | Severe peak tailing, poor separation | Not recommended |
| Silica Gel | 1% Triethylamine | Improved peak shape, better separation | Good for general purpose purification |
| Amine-Functionalized Silica | None | Excellent peak shape, good resolution | Ideal for difficult separations of basic compounds |
| C18 (Reversed-Phase) | 0.1% TFA in Water/Acetonitrile | Sharp peaks, good separation based on hydrophobicity | Excellent alternative, especially for polar impurities |
Guide 3: Purification by Distillation
For thermally sensitive compounds, careful distillation is key.
Experimental Protocol: High-Vacuum Distillation
-
System Check: Ensure your vacuum pump and glassware are in excellent condition to achieve the lowest possible pressure.
-
Heating Bath: Use a heating mantle with a stirrer or a well-stirred oil bath for uniform heating.
-
Fractionating Column: For separating compounds with close boiling points, a short path distillation apparatus or a Vigreux column is recommended.
-
Temperature Control: Slowly increase the temperature of the heating bath to avoid bumping and thermal shock. The distillation head temperature should be monitored closely as it represents the boiling point of the substance at that pressure.
-
Co-distillation: In some cases, a solvent can be chosen to co-distill with the amino-alcohol to prevent it from crystallizing in the condenser.[13]
Guide 4: Separation of Diastereomers
The purification of chiral molecules often involves the separation of diastereomers.
Workflow for Diastereomer Separation
Caption: Decision workflow for separating diastereomers.
Experimental Protocol: Diastereomer Separation by Flash Chromatography
-
TLC Analysis: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). The goal is to find a solvent system that gives a good separation (difference in Rf values) between the two diastereomers.
-
Column Packing: Properly pack a silica gel column with the chosen solvent system.
-
Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Dry loading (adsorbing the compound onto a small amount of silica gel) is often preferred for better resolution.
-
Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain the pure diastereomers.
-
Characterization: Combine the pure fractions and confirm the identity and purity of each diastereomer by appropriate analytical techniques (e.g., NMR, HPLC).
Experimental Protocol: Purification by Recrystallization
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Dissolve the crude amino-alcohol derivative in a minimum amount of the hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the pure compound can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
- Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1627-1632.
- Oh, S. Y., & Kim, Y. (2012). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 85, 548-554.
- Brückner, H., & Wachter, H. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.
- Corbett, J. F. (1969). The chemistry of the hair dye p-aminophenol. Journal of the Society of Cosmetic Chemists, 20(4), 253-265.
- Ahmad, I., Kamal, A., & Singh, S. (2020). Enantioseparation of racemic amino alcohols using green micellar liquid chromatography and confirmation of absolute configuration.
- Pirkle, W. H., & Pochapsky, T. C. (1987). Considerations of chiral recognition relevant to the liquid chromatographic separation of enantiomers. Chemical Reviews, 87(2), 347-362.
- Corbett, J. F. (2011). Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH. The Journal of Organic Chemistry, 76(15), 6374-6377.
- Fodor, G., & Kiss, J. (1949). Separation of diastereoisomeric amino-alcohols.
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
- Szepesi, G., Gazdag, M., & Mihályfi, K. (1987). Comparative study on separation of diastereomers by HPLC.
- Doucoure, A., & Vidal, T. (2006). Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent.
- Ajinomoto Co., Inc. (1990). Method for crystallization of amino acids. U.S.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]
- Stamicarbon B.V. (1990). Method for recovering 2-amino alcohol.
- Mamedov, F. A., et al. (2019). Research of the synthesis of new acetylene aminoalcohols. Journal of Chemical Technology and Metallurgy, 54(5), 988-994.
- Almansa, C., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Molecules, 27(11), 3421.
-
Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, January 30). 14.1: Paper Chromatography of Amino Acids Lab Procedure. Retrieved from [Link]
- Varey, G. B., & Benoiton, L. (1951). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry, 29(12), 1006-1012.
- Jha, S. C., & Ma, S. (2011). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. The Journal of Organic Chemistry, 76(15), 6378-6383.
- Blackburn, S. (1950). The quantitative analysis of amino acids using paper chromatography. Biochemical Journal, 46(4), 483-490.
- Ballesteros, A., et al. (2023). Methyl 3,3-Bis[4-(dimethylamino)
-
Save My Exams. (2025, May 27). Chromatography: Amino Acids (AQA A Level Biology): Revision Note. Retrieved from [Link]
-
BioTopics. (n.d.). Chromatography of amino acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information to the article Recrystallization upon Solvent Vapor Annealing and Impact of Polymer Crystallinity on Hole. Retrieved from [Link]
- Martinez, H., et al. (2004). 2-[4-(Dimethylamino)phenyl]-4,5-diphenyl-1H-imidazole isopropanol solvate.
-
UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propanol, 1-(diethylamino)-. Retrieved from [Link]
-
Growing Science. (n.d.). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Retrieved from [Link]
-
Academia.edu. (n.d.). Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. Retrieved from [Link]
-
ResearchGate. (2018, December 28). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? Retrieved from [Link]
-
MDPI. (n.d.). Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. Retrieved from [Link]
- Mitsui Petrochemical Industries, Ltd. (1988). Production and purification of an N,N-diethylaminophenol.
- Zutin, C. J., et al. (1997). Thermal decomposition and stability of [Fe(η4-enone)(CO)2L] complexes (L=CO and PPh3). Journal of Organometallic Chemistry, 539(1-2), 145-150.
-
U.S. Patent and Trademark Office. (n.d.). 2,2-DISUBSTITUTED PROPIONIC ANHYDRIDES: EFFECTIVE COUPLING REAGENTS FOR THE KINETIC RESOLUTION OF SECONDARY BENZYLIC ALCOHOLS. Retrieved from [Link]
- Szolcsányi, P., et al. (2022). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. Acta Chimica Slovaca, 15(1), 26-31.
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-[4-(Diethylamino)phenyl]-2-propanol
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for determining molecular structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-[4-(Diethylamino)phenyl]-2-propanol, a compound of interest in various research domains. By dissecting its spectral features and comparing them with those of structurally related analogues, we aim to offer researchers, scientists, and drug development professionals a comprehensive framework for their own spectral interpretations.
The Significance of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique that provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.[1] This is achieved by observing the absorption of radiofrequency energy by protons in a strong magnetic field. The resulting spectrum displays signals at different chemical shifts (δ), measured in parts per million (ppm), which are characteristic of the electronic environment of the protons.[2] Furthermore, the splitting of these signals, known as spin-spin coupling, reveals the number of neighboring protons, providing invaluable connectivity information.
Predicted ¹H NMR Spectral Analysis of 1-[4-(Diethylamino)phenyl]-2-propanol
While a publicly available, fully assigned ¹H NMR spectrum of 1-[4-(Diethylamino)phenyl]-2-propanol is not readily found, a detailed prediction can be formulated based on the well-understood spectral characteristics of its constituent fragments: the N,N-diethylaniline moiety and the 2-propanol side chain.
Molecular Structure and Proton Environments:
Caption: Molecular structure of 1-[4-(Diethylamino)phenyl]-2-propanol with distinct proton environments highlighted.
Predicted Chemical Shifts and Multiplicities:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Aromatic Protons (ortho to -NEt₂) | ~ 6.6 - 6.7 | Doublet (d) | 2H | Shielded by the electron-donating diethylamino group. |
| Aromatic Protons (meta to -NEt₂) | ~ 7.0 - 7.1 | Doublet (d) | 2H | Less shielded than the ortho protons. |
| Diethylamino (-CH₂-) | ~ 3.3 - 3.4 | Quartet (q) | 4H | Adjacent to a methyl group and deshielded by the nitrogen and aromatic ring. |
| Diethylamino (-CH₃) | ~ 1.1 - 1.2 | Triplet (t) | 6H | Coupled to the adjacent methylene group. |
| Propanol Side Chain (-CH₂-) | ~ 2.6 - 2.8 | Doublet of doublets (dd) | 2H | Benzylic position, coupled to the adjacent methine proton. |
| Propanol Side Chain (-CH-) | ~ 3.9 - 4.1 | Multiplet (m) | 1H | Deshielded by the hydroxyl group, coupled to the adjacent methylene and methyl protons. |
| Propanol Side Chain (-CH₃) | ~ 1.2 - 1.3 | Doublet (d) | 3H | Coupled to the adjacent methine proton. |
| Hydroxyl (-OH) | Variable (typically 1.5 - 4.0) | Singlet (s, broad) | 1H | Chemical shift is concentration and solvent dependent; often a broad singlet due to proton exchange.[3] |
Comparative Spectral Analysis
To substantiate our predictions, we will compare the expected spectral features of 1-[4-(Diethylamino)phenyl]-2-propanol with the known ¹H NMR data of two key structural analogues: N,N-diethylaniline and 1-phenyl-2-propanol.
N,N-Diethylaniline: The Aromatic and Amino Moiety
N,N-diethylaniline serves as an excellent model for the substituted aromatic ring and the diethylamino group.[4][5]
| Proton Assignment (N,N-Diethylaniline) | Reported Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (ortho) | ~ 6.6 | Triplet (t) |
| Aromatic Protons (meta) | ~ 7.2 | Triplet (t) |
| Aromatic Protons (para) | ~ 6.6 | Triplet (t) |
| Diethylamino (-CH₂-) | ~ 3.3 | Quartet (q) |
| Diethylamino (-CH₃) | ~ 1.1 | Triplet (t) |
The chemical shifts of the ethyl protons in N,N-diethylaniline align closely with our predictions for the target molecule. The aromatic region, however, will differ due to the para-substitution in our compound of interest, leading to a more simplified splitting pattern (two doublets) compared to the more complex pattern in N,N-diethylaniline.
1-Phenyl-2-propanol: The Propanol Side Chain
1-Phenyl-2-propanol provides a reference for the signals originating from the propanol side chain attached to an aromatic ring.[6][7][8][9]
| Proton Assignment (1-Phenyl-2-propanol) | Reported Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | ~ 7.1 - 7.3 | Multiplet (m) |
| Benzylic (-CH₂-) | ~ 2.7 | Doublet (d) |
| Methine (-CH-) | ~ 4.0 | Sextet |
| Methyl (-CH₃) | ~ 1.2 | Doublet (d) |
| Hydroxyl (-OH) | Variable | Singlet (s, broad) |
The chemical shifts for the benzylic, methine, and methyl protons of the propanol chain in 1-phenyl-2-propanol are in excellent agreement with our predictions. The electron-donating diethylamino group in our target molecule is expected to cause a slight upfield shift (shielding) of the benzylic protons compared to 1-phenyl-2-propanol.
Workflow for ¹H NMR Spectral Analysis:
Caption: A standardized workflow for acquiring and analyzing a ¹H NMR spectrum.
Experimental Protocol
For researchers seeking to acquire their own ¹H NMR data for 1-[4-(Diethylamino)phenyl]-2-propanol or similar compounds, the following protocol provides a robust starting point.
Materials:
-
1-[4-(Diethylamino)phenyl]-2-propanol
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
-
Volumetric flask and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1-[4-(Diethylamino)phenyl]-2-propanol.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (chemical shift set to 0.00 ppm).[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer, 16-32 scans, relaxation delay of 1-2 seconds).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the area under each peak to determine the relative number of protons.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Conclusion
The ¹H NMR spectral analysis of 1-[4-(Diethylamino)phenyl]-2-propanol can be effectively carried out through a combination of predictive methods based on its structural fragments and comparison with known analogues. The characteristic signals for the diethylamino group, the para-substituted aromatic ring, and the 2-propanol side chain are all expected to be well-resolved and provide unambiguous confirmation of the molecule's structure. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra for their own samples, enabling confident structural elucidation and furthering their scientific investigations.
References
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University of Colorado. NMR: Novice Level, Spectrum 3. [Link]
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PubChem. 1-Phenyl-2-propanol. [Link]
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Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation. [Link]
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ResearchGate. Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine. [Link]
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SpectraBase. Diethylamine - Optional[1H NMR] - Chemical Shifts. [Link]
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SpectraBase. 1-Phenyl-2-propanol - Optional[1H NMR] - Spectrum. [Link]
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Pearson. The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the.... [Link]
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ResearchGate. Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). [Link]
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American Chemical Society. A Nuclear Magnetic Resonance Study of Diethylamine Hydrogen Bonding. [Link]
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Wired Chemist. 1-phenyl-2-propanol Proton Full Spectrum. [Link]
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Chegg. Solved 3. The 1H NMR spectrum of 1-phenyl 2-propanol is.... [Link]
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University of Wisconsin-Madison. NMR Chemical Shifts. [Link]
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PubChem. N,N-Diethylaniline. [Link]
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Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
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PROSPRE. 1 H NMR Predictor. [Link]
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NMRDB. NMR Predict. [Link]
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Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. [Link]
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- 1. The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the ... | Study Prep in Pearson+ [pearson.com]
- 2. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 1-[4-(Diethylamino)phenyl]-2-propanol
This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 1-[4-(Diethylamino)phenyl]-2-propanol, a substituted phenethylamine derivative. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification and quantification in complex matrices, a common requirement in pharmaceutical research, metabolite identification, and forensic analysis. We will compare its fragmentation under two common ionization techniques: the "soft" Electrospray Ionization (ESI) and the "hard" Electron Ionization (EI), providing field-proven insights into the underlying chemical principles and experimental considerations.
Molecular Structure and Inherent Chemical Properties
To predict fragmentation, we must first understand the molecule's structure. 1-[4-(Diethylamino)phenyl]-2-propanol (Molecular Weight: 207.32 g/mol ) possesses several key features that dictate its behavior in a mass spectrometer:
-
A Tertiary Amine: The diethylamino group is a site of high proton affinity, making it readily protonated in positive-mode ESI. It also directs characteristic alpha-cleavage in EI.
-
A Secondary Alcohol: The hydroxyl group on the propanol side chain is a site for neutral loss of water (dehydration), a common fragmentation pathway, particularly for phenethylamines with a β-hydroxy group.[1]
-
An Aromatic Ring: The stable phenyl ring influences charge stabilization.
-
A Benzylic Carbon: The carbon atom connecting the phenyl ring to the propanol side chain is in a benzylic position, making the adjacent C-C bond susceptible to cleavage, which leads to a highly stabilized benzylic carbocation.
These features create a molecule with predictable, yet distinct, fragmentation patterns depending on the energy imparted during the ionization process.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): Controlled Fragmentation
ESI is a soft ionization technique that typically transfers analytes from liquid phase to gas phase as intact, charged ions with minimal in-source fragmentation.[2][3] For 1-[4-(Diethylamino)phenyl]-2-propanol in positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 208.
Collision-Induced Dissociation (CID) is then required in a tandem mass spectrometer (MS/MS) to induce fragmentation for structural confirmation. The fragmentation of the [M+H]⁺ precursor ion is dominated by two major, competing pathways driven by the molecule's inherent chemistry.
Primary ESI Fragmentation Pathways
-
Neutral Loss of Water: The presence of the β-hydroxy group facilitates a facile dehydration reaction upon collisional activation. This loss of a neutral water molecule (18.01 Da) is a hallmark of β-hydroxy phenethylamines and results in a prominent product ion at m/z 190.[1]
-
Benzylic Cleavage: Cleavage of the Cα-Cβ bond (the bond between the first and second carbons of the propanol side chain) is highly favored. This is because the charge is retained by the aromatic portion of the molecule, forming a resonance-stabilized 4-(diethylamino)benzyl cation at m/z 148. This fragment is often one of the most abundant ions in the MS/MS spectrum.
Caption: Predicted ESI-MS/MS fragmentation of 1-[4-(Diethylamino)phenyl]-2-propanol.
Data Summary: ESI-MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 208 | 190 | H₂O (18.01 Da) | Dehydrated [M+H]⁺ |
| 208 | 148 | C₂H₅O (45.06 Da) | 4-(diethylamino)benzyl cation |
Electron Ionization (EI) Mass Spectrometry: A Characteristic Fingerprint
In contrast to ESI, Electron Ionization (EI) is a high-energy ("hard") technique that bombards the molecule with electrons, causing extensive and often complex fragmentation.[2][4] The initial molecular ion (M⁺˙), a radical cation at m/z 207, is energetically unstable and rapidly fragments. For alcohols, the molecular ion peak is often weak or entirely absent.[5][6]
Dominant EI Fragmentation Pathways
The fragmentation pattern in EI is governed by the formation of the most stable positive ions.
-
Dominant Benzylic Cleavage: The most prominent fragmentation pathway is the cleavage of the Cα-Cβ bond, identical to the pathway in ESI. This cleavage produces the highly stable, resonance-stabilized 4-(diethylamino)benzyl cation at m/z 148. Due to its exceptional stability, this ion is expected to be the base peak (the most intense peak) in the EI spectrum.
-
Alpha-Cleavage at the Nitrogen: Cleavage of a C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines.[5] In this molecule, this involves the loss of a methyl radical (•CH₃) from one of the ethyl groups, leading to a stable iminium ion at m/z 192 ([M-15]⁺).
-
Alcohol-Related Fragmentation: Cleavage adjacent to the secondary alcohol can occur, resulting in the loss of a methyl radical (•CH₃) to form an oxonium ion at m/z 192. Loss of a water molecule from the molecular ion can also produce a fragment at m/z 189 ([M-18]⁺˙).
Caption: Predicted EI-MS fragmentation of 1-[4-(Diethylamino)phenyl]-2-propanol.
Data Summary: EI-MS
| Fragment Ion (m/z) | Relative Intensity | Proposed Fragment Structure / Loss |
| 207 | Very Low / Absent | Molecular Ion (M⁺˙) |
| 192 | Moderate | [M - CH₃]⁺ via α-cleavage |
| 189 | Low | [M - H₂O]⁺˙ via dehydration |
| 148 | 100% (Base Peak) | 4-(diethylamino)benzyl cation |
Comparative Analysis: ESI vs. EI
The choice between ESI and EI depends entirely on the analytical goal. ESI is superior for quantitative analysis using liquid chromatography, while EI is the standard for gas chromatography and library-based compound identification.
| Feature | ESI-MS/MS | EI-MS |
| Ionization Energy | Low ("Soft") | High ("Hard") |
| Primary Ion | Protonated Molecule [M+H]⁺ (m/z 208) | Molecular Ion M⁺˙ (m/z 207) |
| Parent Ion Intensity | Typically the base peak in a full scan | Very low to absent |
| Fragmentation | Controlled via CID; predictable neutral losses | Extensive and complex; radical-induced |
| Base Peak | Precursor Ion (m/z 208) in MS1 | Stable Fragment Ion (m/z 148) |
| Key Diagnostic Ions | m/z 190 (water loss), m/z 148 (benzylic) | m/z 148 (benzylic), m/z 192 (α-cleavage) |
| Typical Application | LC-MS for quantification, metabolite ID | GC-MS for library matching, structural fingerprinting |
Recommended Experimental Protocols
The following protocols provide a starting point for the analysis of 1-[4-(Diethylamino)phenyl]-2-propanol. Optimization is recommended for specific applications.
Protocol 1: LC-MS/MS Analysis (ESI)
-
Sample Preparation: Dissolve the reference standard or sample extract in a suitable solvent (e.g., 50:50 Methanol:Water) to a final concentration of 1-100 ng/mL.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for confirmation.
-
MRM Transitions:
-
Quantifier: 208 → 148
-
Qualifier: 208 → 190
-
-
Key Parameters: Capillary Voltage (3.5 kV), Desolvation Temperature (350 °C), Cone Gas Flow (50 L/hr), Desolvation Gas Flow (800 L/hr).
-
Collision Energy: Optimize for the 208 → 148 transition (typically 15-25 eV).
-
Protocol 2: GC-MS Analysis (EI)
-
Sample Preparation: Dissolve the sample in a volatile, non-polar solvent like Dichloromethane or Ethyl Acetate. Derivatization is generally not required.
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 100 °C for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Caption: A generalized workflow for the mass spectrometric analysis of small molecules.
Conclusion
The mass spectrometric fragmentation of 1-[4-(Diethylamino)phenyl]-2-propanol is highly predictable and driven by its core functional groups. Under ESI-MS/MS conditions, fragmentation is controlled, yielding characteristic product ions from the neutral loss of water (m/z 190) and benzylic cleavage (m/z 148), making it ideal for sensitive and specific quantification via LC-MS. Conversely, EI-MS produces a more complex fragmentation fingerprint, with the stable benzylic cation (m/z 148) dominating the spectrum as the base peak. This detailed guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to confidently identify and analyze this compound and its structural analogs.
References
-
Asakawa, D., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152. [Link]
-
Asakawa, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Jackson, G., et al. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. Forensic Chemistry, 19, 100244. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]
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Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. [Link]
-
Sekuła, K., et al. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169. [Link]
-
Badjagbo, K., et al. (2012). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 31(5), 569-593. [Link]
-
Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
-
Parmar, S., & D'Agostino, P. A. (2009). Electrospray ionization mass spectral studies of N,N-dialkylaminoethanols. Rapid Communications in Mass Spectrometry, 23(20), 3296-3304. [Link]
-
Ho, C. S., et al. (2003). Electrospray ionization mass spectrometry: a tool for elemental speciation. Analyst, 128(2), 111-117. [Link]
-
NIST Chemistry WebBook. (n.d.). Phenol, 3-(diethylamino)-. [Link]
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- 6. youtube.com [youtube.com]
A Comparative Guide to HPLC Method Development for 1-[4-(Diethylamino)phenyl]-2-propanol Detection
In the landscape of pharmaceutical analysis and drug development, the precise and robust quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection of 1-[4-(Diethylamino)phenyl]-2-propanol, a key chemical entity. We will move beyond rote procedural lists to explore the rationale behind methodological choices, ensuring a self-validating system for reliable and reproducible results.
Understanding the Analyte: 1-[4-(Diethylamino)phenyl]-2-propanol
Before delving into method development, a thorough understanding of the analyte's physicochemical properties is crucial. 1-[4-(Diethylamino)phenyl]-2-propanol is a chiral aromatic amine. Its structure, featuring a phenyl ring, a tertiary amine, and a hydroxyl group, dictates its chromatographic behavior.
Key Physicochemical Properties:
| Property | Value/Characteristic | Implication for HPLC Method Development |
| Molecular Weight | 193.29 g/mol | Influences diffusion and mass transfer in the column. |
| Polarity | Moderately polar | Suitable for reversed-phase chromatography. |
| Chromophore | Phenyl ring with an amino auxochrome | Strong UV absorbance, making UV detection a viable option. Aromatic amines typically show absorbance in the 200-300 nm range.[1][2][3] |
| Chirality | Contains a stereocenter | Enantiomeric separation may be required, necessitating the use of chiral stationary phases or chiral mobile phase additives. |
| pKa | (Estimated) Basic (tertiary amine) | The pH of the mobile phase will significantly impact the retention and peak shape by controlling the ionization state of the amine group. |
The presence of a chiral center is a critical consideration. The biological activity of enantiomers can differ significantly, making their separation and individual quantification a potential regulatory requirement.
Comparative Analysis of HPLC Methodologies
The development of a robust HPLC method involves a systematic optimization of several key parameters. Below, we compare various approaches for the analysis of 1-[4-(Diethylamino)phenyl]-2-propanol.
Stationary Phase Selection: The Foundation of Separation
The choice of the stationary phase is the most critical decision in HPLC method development, as it governs the primary mode of interaction with the analyte.
Comparison of Stationary Phases:
| Stationary Phase | Principle of Separation | Advantages for 1-[4-(Diethylamino)phenyl]-2-propanol | Disadvantages/Considerations |
| C18 (Octadecylsilane) | Reversed-Phase (Hydrophobic interactions) | - Excellent retention for moderately polar compounds. - Widely available and well-characterized. - Good peak shapes can be achieved with appropriate mobile phase modifiers. | - Potential for strong secondary interactions (silanol effects) with the basic amine group, leading to peak tailing. This can be mitigated by using end-capped columns or adding a competing base to the mobile phase. |
| C8 (Octylsilane) | Reversed-Phase (Hydrophobic interactions) | - Less retentive than C18, which can be advantageous for faster analysis times. - May provide different selectivity compared to C18. | - Similar to C18, susceptible to silanol interactions. |
| Phenyl-Hexyl | Reversed-Phase (Hydrophobic and π-π interactions) | - The phenyl group in the stationary phase can offer unique selectivity for aromatic compounds through π-π stacking interactions. - Can improve peak shape for basic compounds. | - May be less robust than C18 or C8 phases under certain conditions. |
| Chiral Stationary Phases (e.g., Amylose or Cellulose-based) | Enantioselective Interactions | - Essential for separating the enantiomers of 1-[4-(Diethylamino)phenyl]-2-propanol. [4][5][6] - Direct separation without derivatization. | - Often more expensive and may have limitations on the mobile phases that can be used. - Method development can be more complex, requiring screening of different chiral selectors and mobile phases.[7] |
Expert Recommendation: For initial method development for achiral analysis (total content), a modern, high-purity, end-capped C18 column is the recommended starting point due to its versatility and the wealth of available literature. For enantioselective analysis, a polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, is the industry standard.[5][7]
Mobile Phase Optimization: Driving Selectivity and Efficiency
The mobile phase composition is a powerful tool for controlling retention, selectivity, and peak shape.
Key Mobile Phase Parameters:
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.
-
Acetonitrile: Generally offers lower viscosity (leading to higher efficiency) and is UV transparent at lower wavelengths.
-
Methanol: Can provide different selectivity and is often a stronger solvent for hydrogen bonding compounds.
-
-
Aqueous Phase and pH Control: The pH of the mobile phase is critical for controlling the ionization of the tertiary amine in 1-[4-(Diethylamino)phenyl]-2-propanol.
-
At a pH about two units below the pKa of the amine, it will be fully protonated, generally leading to good peak shapes and predictable retention.
-
Buffers such as phosphate, acetate, or formate are used to maintain a stable pH.
-
-
Additives:
-
Competing Base: Small amounts of a competing base, such as triethylamine (TEA) or diethylamine (DEA), can be added to the mobile phase to block active silanol sites on the stationary phase, thereby improving the peak shape of basic analytes.[4]
-
Ion-Pairing Reagents: Reagents like sodium heptanesulfonate can be used to improve the retention of ionized basic compounds.[8]
-
Experimental Workflow for Mobile Phase Optimization:
Caption: Workflow for mobile phase optimization.
Detection Method Comparison: Seeing Your Analyte
The choice of detector depends on the required sensitivity, selectivity, and the information needed from the analysis.
| Detector | Principle | Advantages for 1-[4-(Diethylamino)phenyl]-2-propanol | Disadvantages/Considerations |
| UV-Vis (Diode Array Detector - DAD) | Measures the absorbance of UV or visible light | - The aromatic ring provides a strong chromophore, making UV detection highly suitable.[3][9] - DAD allows for the acquisition of the full UV spectrum, which is useful for peak purity assessment and identification. - Robust and relatively inexpensive. | - Not universally applicable to all impurities, especially those lacking a chromophore. - Can be susceptible to interference from co-eluting impurities that also absorb at the selected wavelength. |
| Fluorescence Detector (FLD) | Measures the emission of light from fluorescent compounds | - Can offer significantly higher sensitivity and selectivity than UV detection for fluorescent compounds. | - The native fluorescence of 1-[4-(Diethylamino)phenyl]-2-propanol would need to be evaluated. Derivatization may be required to introduce a fluorescent tag. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules | - Provides mass information, which is highly specific and can be used for definitive identification of the analyte and any related impurities.[10][11][12] - Offers the highest sensitivity and selectivity, especially when using techniques like Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[13] | - Higher cost and complexity of instrumentation. - Requires a volatile mobile phase, which may limit the choice of buffers. |
Expert Recommendation: For routine quality control and assay, a Diode Array Detector is generally sufficient and provides a good balance of performance and cost-effectiveness. For impurity profiling, trace-level analysis, or definitive identification, coupling the HPLC to a mass spectrometer is the gold standard.
Recommended HPLC Method and Protocol
Based on the comparative analysis, the following is a robust starting method for the achiral analysis of 1-[4-(Diethylamino)phenyl]-2-propanol.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and Diode Array Detector.
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or the determined λmax of the analyte).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in the diluent.
-
Prepare a series of working standards by diluting the stock solution to bracket the expected sample concentration.
-
Method Validation: Ensuring Trustworthiness
A developed analytical method is only reliable if it has been properly validated. The validation process demonstrates that the method is suitable for its intended purpose.[14][15] Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[16][17][18]
Method Validation Workflow:
Caption: Key parameters for HPLC method validation.
Summary of Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[15][16] | Peak purity index > 0.999 (for DAD), no interfering peaks at the retention time of the analyte in blank and placebo samples. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range.[15][16] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value, often assessed by spike recovery.[15][16] | 98.0% to 102.0% recovery for the API. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[15][16] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[18] | RSD of results should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Conclusion
The development of a robust and reliable HPLC method for the detection of 1-[4-(Diethylamino)phenyl]-2-propanol is a multi-faceted process that requires a systematic approach and a deep understanding of chromatographic principles. By carefully selecting the stationary phase, optimizing the mobile phase composition, and choosing the appropriate detection method, a highly selective, sensitive, and accurate analytical procedure can be established. Subsequent validation in accordance with ICH guidelines is essential to ensure the trustworthiness of the data generated, a cornerstone of drug development and quality control. For chiral separations, the use of specialized chiral stationary phases is indispensable. This guide provides a comprehensive framework for researchers and scientists to develop and validate fit-for-purpose HPLC methods for this important analyte.
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A Comparative Guide to Validating the Enantiomeric Purity of 1-[4-(Diethylamino)phenyl]-2-propanol
In the landscape of pharmaceutical research and drug development, the stereochemical identity of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous analytical methodologies to ensure enantiomeric purity.[1] This guide provides a comprehensive comparison of established analytical techniques for the validation of the enantiomeric purity of 1-[4-(Diethylamino)phenyl]-2-propanol, a chiral aromatic propanolamine. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance.
The Criticality of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct biological activities.[1] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to adverse effects (the distomer).[2] Consequently, regulatory agencies worldwide mandate strict control over the enantiomeric composition of chiral drugs. Accurate and precise determination of enantiomeric excess (% ee) is a critical quality attribute throughout the drug development lifecycle, from asymmetric synthesis and process development to final product quality control.
This guide will explore and compare three powerful techniques for determining the enantiomeric purity of 1-[4-(Diethylamino)phenyl]-2-propanol:
-
High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP)
-
Gas Chromatography (GC) on a Chiral Stationary Phase (CSP)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP)
Chiral HPLC is a cornerstone technique for enantiomeric separations due to its versatility, robustness, and broad applicability.[3][4][5] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including amino alcohols.[6]
Causality of Experimental Choices
The selection of a polysaccharide-based CSP, such as one derived from cellulose or amylose, is based on its proven success in resolving a wide array of chiral molecules, including those with aromatic and amino alcohol functionalities.[6] The normal phase mobile system, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, allows for fine-tuning of retention and selectivity. The addition of small amounts of an acid (e.g., trifluoroacetic acid - TFA) and a base (e.g., triethylamine - TEA) to the mobile phase is crucial when analyzing basic compounds like amines.[7] These additives help to improve peak shape and resolution by minimizing undesirable interactions with the silica support of the CSP.
Experimental Protocol: Chiral HPLC
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based column, such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid/Triethylamine (90:10:0.1:0.1, v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the 1-[4-(Diethylamino)phenyl]-2-propanol sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
Gas Chromatography (GC) on a Chiral Stationary Phase (CSP)
Chiral GC is a high-resolution technique well-suited for the analysis of volatile and thermally stable compounds. For amino alcohols like 1-[4-(Diethylamino)phenyl]-2-propanol, direct analysis is possible, though derivatization of the amine and/or alcohol functional groups can often improve peak shape and resolution.[8][9]
Causality of Experimental Choices
Cyclodextrin-based CSPs are widely used in chiral GC for their ability to form inclusion complexes with a variety of chiral molecules, including aromatic alcohols.[6] The separation is based on the differential stability of the diastereomeric complexes formed between the enantiomers and the chiral cyclodextrin selector. While direct injection is feasible, derivatization of the primary amine with a reagent like trifluoroacetic anhydride converts the enantiomers into diastereomeric derivatives.[8][9] These derivatives are more volatile and less polar, often leading to improved chromatographic performance on a chiral column.
Experimental Protocol: Chiral GC
Instrumentation:
-
A standard GC system with a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Chiral Column: A cyclodextrin-based column, such as β-DEX™ 325 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: 150 °C hold for 1 min, then ramp to 200 °C at 5 °C/min, hold for 5 min.
Sample Preparation (with Derivatization):
-
Dissolve approximately 1 mg of the 1-[4-(Diethylamino)phenyl]-2-propanol sample in 1 mL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride and 50 µL of pyridine.
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, wash the solution with 1 mL of 1M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally with 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution is ready for injection.
Data Analysis: The % ee is calculated from the integrated peak areas of the two derivatized enantiomers in the chromatogram, similar to the HPLC method.
Workflow for Chiral GC Analysis (with Derivatization)
Caption: Workflow for enantiomeric purity determination by Chiral GC with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[10] The principle relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers. This occurs through the formation of transient, fast-exchanging diastereomeric complexes in solution, which have distinct magnetic environments.
Causality of Experimental Choices
For an amino alcohol like 1-[4-(Diethylamino)phenyl]-2-propanol, a chiral solvating agent capable of interacting with both the hydroxyl and amino groups is desirable. (R)-1,1'-bi-2-naphthol (BINOL) is a well-established CSA for resolving chiral amines and alcohols. The interaction, often involving hydrogen bonding, creates diastereomeric solvates that lead to the resolution of proton signals close to the stereocenter. A deuterated, non-polar solvent like chloroform-d is typically used to ensure the solubility of both the analyte and the CSA.
Experimental Protocol: Chiral NMR
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Chiral Solvating Agent (CSA): (R)-1,1'-bi-2-naphthol (BINOL).
-
Solvent: Chloroform-d (CDCl₃).
Sample Preparation and Analysis:
-
Dissolve approximately 5-10 mg of the 1-[4-(Diethylamino)phenyl]-2-propanol sample in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add a molar equivalent of the chiral solvating agent, (R)-BINOL.
-
Acquire subsequent ¹H NMR spectra until a clear separation of signals for the two enantiomers is observed. Protons adjacent to the chiral center (e.g., the methine proton of the propanol backbone) are the most likely to show resolved signals.
-
Carefully integrate the resolved signals corresponding to each enantiomer.
Data Analysis: The enantiomeric ratio is determined directly from the ratio of the integrals of the resolved signals.
Workflow for Chiral NMR Analysis
Caption: Workflow for enantiomeric purity determination by Chiral NMR.
Comparative Performance Analysis
The choice of analytical technique for validating the enantiomeric purity of 1-[4-(Diethylamino)phenyl]-2-propanol will depend on several factors, including the required level of accuracy, sample throughput, and available instrumentation. The following table provides a comparative summary of the expected performance of each technique.
| Parameter | Chiral HPLC | Chiral GC (with Derivatization) | Chiral NMR with CSA |
| Principle | Differential partitioning with a chiral stationary phase | Differential partitioning of diastereomeric derivatives with a chiral stationary phase | Formation of transient diastereomeric solvates in solution |
| Resolution | High | Very High | Moderate to High |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Lower (mg range) |
| Accuracy & Precision | Excellent | Excellent | Good to Excellent |
| Sample Throughput | Moderate | Moderate | Low to Moderate |
| Method Development | Can be empirical, requires screening of columns and mobile phases | Requires optimization of derivatization and temperature program | Requires screening of CSAs and solvent conditions |
| Non-destructive | Yes (for analytical scale) | No (sample is derivatized) | Yes |
| Key Advantage | Broad applicability and robustness | High efficiency and sensitivity for volatile compounds | No chromatographic separation needed; direct observation |
| Potential Limitation | Cost of chiral columns | Sample must be volatile and thermally stable; derivatization adds a step | Lower sensitivity; potential for signal overlap |
Conclusion
Validating the enantiomeric purity of 1-[4-(Diethylamino)phenyl]-2-propanol can be effectively achieved through Chiral HPLC, Chiral GC, and Chiral NMR spectroscopy.
-
Chiral HPLC stands out as a highly versatile and robust method, often considered the gold standard for its broad applicability and excellent accuracy.
-
Chiral GC offers superior resolution and sensitivity, particularly if the analyte is amenable to derivatization to enhance its volatility.
-
Chiral NMR with a suitable solvating agent provides a valuable, non-separative approach that directly probes the enantiomeric composition in solution, which can be particularly useful for rapid screening and for samples that are difficult to analyze chromatographically.
The selection of the most appropriate technique will be guided by the specific requirements of the analysis. For routine quality control in a regulated environment, a validated Chiral HPLC method is often preferred. For trace-level analysis or when high-resolution separation is critical, Chiral GC can be the method of choice. Chiral NMR serves as an excellent complementary technique for structural confirmation and for situations where chromatographic method development is challenging. Ultimately, a comprehensive understanding of the principles and practicalities of each of these powerful analytical tools empowers the researcher to select the optimal strategy for ensuring the enantiomeric integrity of chiral molecules.
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Separation of the enantiomers of RS/SR phenylpropanolamine (Solute #26...). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 15, 2026, from [Link]
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Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. (2025). Request PDF. Retrieved February 15, 2026, from [Link]
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Develop Chiral Separation Methods with Daicel's Immobilized Columns. (n.d.). Daicel Chiral Technologies. Retrieved February 15, 2026, from [Link]
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- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. (n.d.).
- Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chrom
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- Labuta, J., Ishihara, S., Payne, D. T., Takimoto, K., Sato, H., Hanyková, L., Ariga, K., & Hill, J. P. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259.
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Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 15, 2026, from [Link]
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Chromatographic separation of 1-[4-(Diethylamino)phenyl]-2-propanol isomers
An In-Depth Guide to the Chromatographic Separation of 1-[4-(Diethylamino)phenyl]-2-propanol Isomers
Introduction: The Chirality Challenge of a Key Phenylpropanolamine
1-[4-(Diethylamino)phenyl]-2-propanol is a chiral molecule belonging to the phenylpropanolamine class of compounds. Its structure, featuring a stereocenter at the second carbon of the propanol chain, gives rise to two non-superimposable mirror-image isomers, or enantiomers. In the pharmaceutical and drug development landscape, the differential biological activity of enantiomers is a critical consideration. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[1][2] Consequently, the ability to separate, identify, and quantify these individual isomers is not merely an analytical exercise but a regulatory and safety imperative.
This guide provides a comprehensive comparison of modern chromatographic techniques for the enantioselective separation of 1-[4-(Diethylamino)phenyl]-2-propanol. We will delve into the mechanistic principles, practical methodologies, and comparative performance of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with additional consideration for Gas Chromatography (GC). The insights and data presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to select and develop robust, efficient, and scalable separation methods.
Comparative Analysis of Chromatographic Techniques
The successful resolution of enantiomers hinges on creating a chiral environment where the two isomers can be differentiated. In chromatography, this is achieved by using a Chiral Stationary Phase (CSP).[1][3][4] The choice of chromatographic technique—primarily HPLC or SFC—profoundly influences the speed, efficiency, cost, and environmental impact of the separation.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC remains the most widely adopted method for enantiomeric separations due to its versatility and the vast library of available CSPs.[3][4] The separation is based on the differential partitioning of the enantiomers between the liquid mobile phase and the solid chiral stationary phase.
Causality Behind Experimental Choices in Chiral HPLC:
-
Chiral Stationary Phases (CSPs): For a molecule like 1-[4-(Diethylamino)phenyl]-2-propanol, polysaccharide-based CSPs are the premier choice for initial screening.[1][2][5] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer broad enantiorecognition capabilities through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[2][6] The phenylcarbamate derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are particularly effective for a wide range of racemic compounds.[5][7]
-
Mobile Phase Selection: The choice of mobile phase mode—Normal Phase (NP), Reversed Phase (RP), or Polar Organic (PO)—can dramatically alter selectivity.[2]
-
Normal Phase (NP): Utilizes non-polar solvents like hexane or heptane with a polar modifier, typically an alcohol (e.g., isopropanol, ethanol). NP-HPLC often provides excellent selectivity for chiral separations.[8]
-
The Critical Role of Additives: The target analyte contains a basic diethylamino group, which can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to severe peak tailing and poor resolution. To counteract this, a small amount of a basic additive, such as Diethylamine (DEA) or Triethylamine (TEA), is incorporated into the mobile phase.[9][10] This additive competes for the active sites on the stationary phase, ensuring symmetrical peak shapes.
-
Experimental Protocol: Chiral HPLC Separation
Objective: To achieve baseline separation of 1-[4-(Diethylamino)phenyl]-2-propanol enantiomers using normal-phase HPLC.
Instrumentation: Standard HPLC system with a UV detector.
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP, e.g., Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) 250 x 4.6 mm, 5 µm | Broad enantioselectivity for aromatic and amine-containing compounds.[5] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Hexane is the weak solvent, isopropanol modifies retention, and DEA ensures good peak shape for the basic analyte.[8] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Temperature | 25 °C | Temperature can affect selectivity; starting at ambient is standard practice.[2] |
| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1 mg/mL of racemic analyte dissolved in mobile phase | Ensures compatibility and prevents solvent mismatch effects. |
Supercritical Fluid Chromatography (SFC): The Green and Rapid Alternative
SFC has emerged as a powerful and preferred technique for both analytical and preparative chiral separations.[11][12][13] It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[13][14]
Why Choose SFC? The Expertise Behind the Technique:
-
Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster column equilibration compared to HPLC, significantly reducing analysis times.[13][14][15]
-
Green Chemistry: SFC drastically reduces the consumption of organic solvents, often by 80-90% compared to HPLC, making it a more environmentally sustainable and cost-effective method, especially at the preparative scale.[13][16]
-
Unique Selectivity: The mobile phase properties in SFC are distinct from those in HPLC, sometimes providing successful separations for compounds that are difficult to resolve by liquid chromatography.[17]
-
Mobile Phase Composition: The elution strength is modulated by adding a polar organic co-solvent (modifier), such as methanol or ethanol, to the CO₂.[18] Similar to HPLC, additives are crucial. For our basic analyte, a basic additive like DEA or isopropylamine is necessary to achieve good chromatography.[9][18]
Experimental Protocol: Chiral SFC Separation
Objective: To achieve rapid, baseline separation of 1-[4-(Diethylamino)phenyl]-2-propanol enantiomers using SFC.
Instrumentation: Analytical SFC system with a back-pressure regulator and UV detector.
| Parameter | Condition | Rationale |
| Column | Same as HPLC: Lux® Cellulose-2, 250 x 4.6 mm, 5 µm | Polysaccharide CSPs are highly effective and stable under SFC conditions.[18] |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.2% Diethylamine (70:30, v/v) | CO₂ is the main mobile phase. Methanol is a strong modifier, and DEA is the essential additive for peak shape.[18][19] |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible due to the low viscosity of the mobile phase.[20] |
| Back Pressure | 150 bar | Maintains CO₂ in its supercritical state. |
| Temperature | 40 °C | Higher temperatures can improve efficiency in SFC. |
| Detection | UV at 254 nm | |
| Injection Vol. | 5 µL | |
| Sample Prep. | 1 mg/mL of racemic analyte dissolved in Methanol | Sample should be dissolved in the modifier solvent. |
Gas Chromatography (GC): A Niche Application
GC can be used for the separation of volatile and thermally stable enantiomers.[21] For 1-[4-(Diethylamino)phenyl]-2-propanol, its viability depends on its thermal stability. Derivatization of the hydroxyl group may be required to increase volatility and improve peak shape. While GC can offer very high resolution, it is less frequently used for preparative-scale chiral separations compared to HPLC and SFC.[21][22]
Performance Comparison: HPLC vs. SFC vs. GC
The choice of technology depends on the specific goals of the analysis, such as throughput, scale, and environmental considerations.
| Feature | HPLC (Normal Phase) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Analysis Speed | Slower (typically 5-20 min) | Faster (typically 1-5 min) | Fast (typically 5-15 min) |
| Resolution | High | High, often comparable or better than HPLC | Very High |
| Solvent Usage | High (e.g., Hexane, IPA) | Low (Mainly CO₂, small % of alcohol)[16] | Very Low (Carrier gas only) |
| Scalability | Good, but solvent cost is high | Excellent, easy product recovery[12][13] | Limited for preparative scale |
| "Green" Factor | Poor | Excellent[13] | Good |
| Sample Prep | Simple | Simple | May require derivatization |
| Cost (Operational) | High (solvent purchase and disposal) | Low (CO₂ is inexpensive) | Low |
Visualizing the Method Development Workflow
A systematic approach is crucial for efficiently developing a robust chiral separation method. The following workflow illustrates the logical progression from initial screening to a finalized method.
Caption: A logical workflow for chiral method development.
Diagram: Core Components of Chiral HPLC vs. SFC Systems
This diagram highlights the key differences in instrumentation between a standard HPLC system and an SFC system.
Caption: Core components of chiral HPLC vs. SFC systems.
Conclusion and Recommendations
For the enantiomeric separation of 1-[4-(Diethylamino)phenyl]-2-propanol, both HPLC and SFC are highly effective techniques. However, they serve different strategic priorities.
-
High-Performance Liquid Chromatography (HPLC) remains a robust and reliable choice. Its primary strength lies in its ubiquity and the extensive historical data available. It is perfectly suitable for analytical method development and smaller-scale purifications where speed and solvent consumption are not the primary constraints.
-
Supercritical Fluid Chromatography (SFC) represents the superior technology for this application, particularly when considering modern laboratory demands.[12][13][17] Its significant advantages in speed, reduced solvent consumption, and lower operational costs make it the unequivocal choice for high-throughput screening and preparative-scale purification.[11][16] The "green" credentials of SFC are also a major factor in its favor.[13]
Recommendation: For researchers and drug development professionals working with 1-[4-(Diethylamino)phenyl]-2-propanol and similar chiral amines, an investment in SFC capabilities is highly recommended. The initial capital cost is offset by substantial long-term savings in time, solvent costs, and environmental impact. For initial analytical development, starting with a screening protocol on a set of 3-5 polysaccharide-based CSPs using an SFC system is the most efficient path to a successful and scalable chiral separation.
References
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SeparationsNOW. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
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Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]
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Berger, T. A., & Berger, B. K. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
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Ali, I., et al. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. [Link]
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Ali, I., et al. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. [Link]
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Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis?[Link]
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ResearchGate. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
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Lesellier, E., & West, C. (2015). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]
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De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]
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Chromatography Today. (2024). Analysis of chiral compounds using supercritical fluid chromatography. [Link]
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ResearchGate. (2009). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]
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Narayanan, P., et al. (n.d.). Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. [Link]
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Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
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Waters Corporation. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. [Link]
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The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. [Link]
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Separation Methods Technologies Inc. (1996). HPLC SEPARATION GUIDE. [Link]
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Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Jacob, M., et al. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
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Chromatography Today. (2018). Column Technology for Achiral SFC Separations. [Link]
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Toth, G., & Csorvasi, A. (1995). Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase. PubMed. [Link]
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Rakić, T., et al. (2023). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Journal of Engineering and Processing Management. [Link]
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Harada, N., et al. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
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Preprints.org. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. [Link]
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Schurig, V. (2001). Separation of enantiomers by gas chromatography. PubMed. [Link]
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Wang, Z., et al. (2019). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-[4-(Diethylamino)phenyl]-2-propanol
Foundational Principles: Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. 1-[4-(Diethylamino)phenyl]-2-propanol, an amino alcohol derivative, requires careful handling due to its potential health and environmental risks. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its hazard profile can be reliably inferred from structurally similar compounds, such as 1-Diethylamino-2-propanol and other amino alcohols.
The primary hazards are associated with its flammability and corrosivity due to the amine group.[1][2][3] This dictates its classification as a hazardous waste and governs the stringent disposal protocols that must be followed.
Table 1: Inferred Hazard Profile of 1-[4-(Diethylamino)phenyl]-2-propanol
| Hazard Category | GHS Classification (Inferred) | Associated Risks & Precautionary Statements |
| Flammability | Flammable Liquid, Category 3 or 4 | H226/H227: Flammable liquid and vapor or Combustible liquid.[1][4] P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][4] |
| Skin Corrosion/Irritation | Category 1B or 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Serious Eye Damage/Irritation | Category 1 or 2 | H318/H319: Causes serious eye damage or causes serious eye irritation.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | H302: Harmful if swallowed.[3][5] P270: Do not eat, drink or smoke when using this product.[5] |
| Specific Target Organ Toxicity | Single Exposure, Category 3 | H335: May cause respiratory irritation.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
The Regulatory Landscape: Adherence to RCRA
The disposal of chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[6][8][9]
Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating these regulations and ensuring compliance with both federal and state requirements, which may be more stringent than federal law.[10][11]
The Core Protocol: Step-by-Step Disposal Procedures
The following protocol is a self-validating system designed to ensure safety and compliance. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Waste Characterization and Segregation
The "Why": The first critical step is to correctly identify the waste. Based on its inferred flammability and corrosivity, any waste containing 1-[4-(Diethylamino)phenyl]-2-propanol must be treated as hazardous waste. Improper segregation can lead to dangerous chemical reactions (e.g., mixing with acids), fires, or explosions.
Protocol:
-
Designate as Hazardous: All waste streams containing 1-[4-(Diethylamino)phenyl]-2-propanol, including pure unused product, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads, silica gel), must be designated as hazardous waste.
-
Isolate the Waste Stream: Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents or acids.[12][13] Create a dedicated waste container for this specific chemical or compatible amino alcohol waste.
Step 2: Container Selection and Management
The "Why": The integrity of the waste container is fundamental to preventing leaks and spills. Proper containment minimizes exposure to personnel and the environment. Federal regulations mandate that containers be kept closed except when adding or removing waste.[10][11]
Protocol:
-
Choose a Compatible Container: Use a container made of a material compatible with 1-[4-(Diethylamino)phenyl]-2-propanol. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally preferred over glass to minimize the risk of breakage.[7]
-
Ensure Good Condition: The container must be in good condition, free from leaks, cracks, or significant residue on the exterior.
-
Maintain Closure: Keep the container tightly sealed at all times except when you are actively adding waste.[11] Do not leave a funnel in the container opening.[11]
-
Do Not Overfill: For safety, do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.[13]
Step 3: Proper Labeling
The "Why": Accurate and detailed labeling is a critical communication tool and a legal requirement. It informs handlers of the container's contents and associated hazards, ensuring safe storage and disposal. Mislabeling can lead to serious safety incidents and regulatory violations.
Protocol:
-
Affix a Hazardous Waste Tag: Obtain a hazardous waste tag from your institution's EHS department.[7]
-
Complete All Fields: Fill out the tag completely and legibly.[7][11]
-
Write the words "Hazardous Waste" .[11]
-
List the full chemical name: "1-[4-(Diethylamino)phenyl]-2-propanol" . Do not use abbreviations or chemical formulas.[11]
-
For mixtures, list all components and their approximate percentages.[11]
-
Indicate the date when waste was first added to the container (the "generation date").[7]
-
Provide the place of origin (e.g., building, room number, Principal Investigator).[7]
-
Step 4: Satellite Accumulation and Storage
The "Why": "Satellite Accumulation Areas" are designated locations in the lab where hazardous waste can be collected at or near the point of generation.[10][11] This practice minimizes the movement of hazardous materials within the laboratory. Strict rules apply to these areas to ensure safety and compliance.
Protocol:
-
Designate the Area: Store the labeled waste container at or near the process that generates the waste.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Segregate by Hazard: Store the container away from incompatible chemicals. Specifically, keep it separate from acids and strong oxidizers.[11]
-
Volume and Time Limits: Be aware of your institution's limits for satellite accumulation (e.g., total volume of waste and the time limit for removal after a container is full, often within 72 hours).[11]
Step 5: Arranging for Disposal
The "Why": Hazardous waste must be disposed of through a licensed and approved facility.[14] Your institution's EHS department manages this process to ensure that all legal and safety requirements are met.
Protocol:
-
Contact EHS: Once the waste container is nearly full (around 90%), contact your EHS office to schedule a pickup.[11]
-
Follow Institutional Procedures: Submit any required forms, such as a "Chemical Waste Pickup Form," as per your institution's protocol.[7]
-
Prepare for Pickup: Ensure the container is properly sealed and labeled, and that the area around it is clear for easy access by EHS personnel.
Emergency Protocol: Spill Management
The "Why": Accidental spills require immediate and correct action to mitigate hazards. Having a clear, pre-defined plan is essential for a safe and effective response.
Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: At a minimum, wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Control the Source: If safe to do so, stop the source of the spill.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.[15] Do not use combustible materials like paper towels.
-
Collect and Containerize: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Waste: Label the container with all contaminants and dispose of it as hazardous waste through your EHS office.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 1-[4-(Diethylamino)phenyl]-2-propanol.
Caption: Disposal workflow for 1-[4-(Diethylamino)phenyl]-2-propanol.
References
- Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. (n.d.). NC DEQ.
- Resource Conservation and Recovery Act (RCRA). (n.d.). South Carolina Department of Environmental Services.
- Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Navigating RCRA Hazardous Waste Regulations. (2025, January 23). OSHA.com.
- How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety.
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
- SAFETY DATA SHEET - 1-Phenyl-2-propanol. (2025, April 24). Sigma-Aldrich.
- Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
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- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
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- Safe Disposal of 2-Amino-1-(2-nitrophenyl)ethanol: A Procedural Guide. (n.d.). Benchchem.
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Navigating the Unseen Shield: A Guide to Personal Protective Equipment for Handling 1-[4-(Diethylamino)phenyl]-2-propanol
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like 1-[4-(Diethylamino)phenyl]-2-propanol, a substituted aromatic amine, demand a meticulous approach to safety. This guide, moving beyond a simple checklist, provides a deep dive into the philosophy and practical application of Personal Protective Equipment (PPE) when working with this and structurally similar molecules. Our goal is to empower researchers with the knowledge to not just follow protocols, but to understand the "why" behind each piece of equipment, fostering a culture of intrinsic safety.
The Chemical Profile: Understanding the Hazard
Safety data for the related compound, 1-Diethylamino-2-propanol, classifies it as a flammable liquid that causes severe skin burns and eye damage[1]. This underscores the critical need for robust protective measures. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees based on a thorough hazard assessment of the workplace and the specific tasks being performed[2].
Core Principles of Protection: A Multi-Layered Defense
The selection of PPE is the final line of defense in the hierarchy of controls, to be used after engineering controls (like fume hoods) and administrative controls (like standard operating procedures) have been implemented[2][3]. For a compound like 1-[4-(Diethylamino)phenyl]-2-propanol, a comprehensive PPE ensemble is non-negotiable.
Body Protection: The Primary Barrier
A flame-resistant lab coat is the minimum requirement. However, for procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron or coverall should be worn over the lab coat. It is crucial that lab coats are regularly laundered and never taken to personal areas.
Hand Protection: The Point of First Contact
Given the corrosive nature of similar amines, selecting the correct gloves is paramount. Nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals. However, for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl or neoprene rubber should be considered. Always double-glove when handling highly hazardous substances. Before use, visually inspect gloves for any signs of degradation or punctures.
Table 1: Glove Selection Guide for Aromatic Amines
| Glove Type | Protection Level | Recommended Use |
| Nitrile | Good for incidental contact | Routine handling of small quantities |
| Neoprene | Excellent chemical resistance | Handling larger volumes, spill clean-up |
| Butyl Rubber | High resistance to many organic compounds | Situations with high splash potential |
This table is a general guide. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.
Eye and Face Protection: Shielding the Most Vulnerable
Chemical splash goggles that form a seal around the eyes are mandatory.[4] Standard safety glasses with side shields do not offer sufficient protection against liquid splashes.[4] When there is a significant splash hazard, such as when transferring large volumes of the liquid, a face shield should be worn in addition to goggles.[4]
Respiratory Protection: Guarding Against Inhalation
Work with 1-[4-(Diethylamino)phenyl]-2-propanol should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[5] If engineering controls are not sufficient to maintain exposure below recommended limits, or during a spill or emergency, respiratory protection is required.[5] The choice of respirator will depend on the concentration of airborne contaminants. For many organic vapors, an air-purifying respirator with organic vapor cartridges may be suitable.[6] A formal respiratory protection program, including fit testing and training, is an OSHA requirement when respirators are necessary.
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is as much about its correct use as its selection.
Step-by-Step PPE Protocol
Donning (Putting On):
-
Lab Coat/Apron: Fasten completely.
-
Respirator (if required): Perform a positive and negative pressure seal check.
-
Goggles and Face Shield: Adjust for a secure and comfortable fit.
-
Gloves: Pull the cuff of the glove over the cuff of the lab coat sleeve. If double-gloving, don the inner pair first.
Doffing (Taking Off) - The "Clean to Dirty" Principle:
-
Gloves: Remove the outer pair first by peeling them off from the cuff, turning them inside out. Then, remove the inner pair using the same technique.
-
Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front.
-
Lab Coat/Apron: Unfasten and roll it away from the body, turning it inside out.
-
Respirator (if worn): Remove last after leaving the contaminated area.
Disposal:
All disposable PPE, including gloves and any contaminated lab coats, must be disposed of as hazardous waste in accordance with institutional and local regulations.[7]
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 1-[4-(Diethylamino)phenyl]-2-propanol.
Caption: PPE selection workflow based on task-specific hazards.
By integrating a deep understanding of the potential hazards with a disciplined approach to the selection and use of Personal Protective Equipment, researchers can confidently and safely advance their work. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific Chemical Hygiene Plan and the most current safety literature before commencing any new procedure.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved February 16, 2026.
- Environmental Health and Safety, University of Washington. (n.d.).
- Gibb, T. K., & Cumpston, A. D. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- LabRepCo. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved February 16, 2026.
- Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Retrieved February 16, 2026.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved February 16, 2026.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved February 16, 2026.
- Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. Retrieved February 16, 2026.
- National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved February 16, 2026.
- National Institute for Occupational Safety and Health. (1981). Occupational Health Guidelines for Chemical Hazards (DHHS (NIOSH) Publication Number 81-123). Retrieved February 16, 2026.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1-Phenyl-2-propanol. Retrieved February 16, 2026.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 1-Dimethylamino-2-propanol. Retrieved February 16, 2026.
- International Association of Fire Chiefs. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved February 16, 2026.
- U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved February 16, 2026.
- National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved February 16, 2026.
- Sigma-Aldrich. (2026, January 20). SAFETY DATA SHEET: 3-phenyl-1-propanol. Retrieved February 16, 2026.
- Tokyo Chemical Industry. (2025, June 10). SAFETY DATA SHEET: 1-Diethylamino-2-propanol. Retrieved February 16, 2026.
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET: 1-Phenyl-2-propanol. Retrieved February 16, 2026.
- CPAchem Ltd. (2023, May 25). Safety data sheet: 2-Phenyl-2-propanol. Retrieved February 16, 2026.
- Servier. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved February 16, 2026.
- University of California, Riverside Environmental Health & Safety. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved February 16, 2026.
- National Center for Biotechnology Information. (n.d.). 2-Propanol, 1-(diethylamino)-. PubChem. Retrieved February 16, 2026.
- Thermo Fisher Scientific. (2025, November 1). SAFETY DATA SHEET: 1-Propanol. Retrieved February 16, 2026.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
